Terazosin Impurity H-d8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23N5O4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
[4-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(oxolan-2-yl)methanone |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-9-11-12(10-13(15)24)20-18(21-16(11)19)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21)/i4D2,5D2,6D2,7D2 |
InChI Key |
SGNJMTXWORLPPM-DUSUNJSHSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)O)([2H])[2H])([2H])[2H])C(=O)C4CCCO4)([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Terazosin Impurity H-d8
This technical guide provides a comprehensive overview of Terazosin Impurity H-d8, catering to researchers, scientists, and professionals in drug development. The document details its chemical identity, relationship to the active pharmaceutical ingredient (API) Terazosin, and relevant biological pathways.
Chemical Identity and Data
Table 1: Chemical Identification of Terazosin and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Terazosin | 63590-64-7 | C₁₉H₂₅N₅O₄ | 387.44[2] |
| Terazosin-d8 | 1006718-20-2 | C₁₉H₁₇D₈N₅O₄ | 395.49[3] |
| Terazosin EP Impurity H | 105356-90-9 | C₁₈H₂₃N₅O₄ | 373.41[4] |
Pharmacokinetics and Metabolism of Terazosin
Terazosin is well-absorbed orally and undergoes extensive metabolism in the liver.[5] The primary metabolites include 6-O-demethyl terazosin, 7-O-demethyl terazosin (Impurity H), a piperazine derivative, and a diamine derivative.[6][7] Approximately 10% of the administered dose is excreted as the unchanged drug in the urine and about 20% in the feces.[6]
Table 2: Pharmacokinetic Properties of Terazosin
| Parameter | Value |
| Bioavailability | ~90%[6] |
| Protein Binding | 90-94%[6] |
| Volume of Distribution | 25-30 L[6] |
| Half-life | ~12 hours[5] |
| Peak Plasma Concentration Time | 1-2 hours[5] |
Mechanism of Action of Terazosin
Terazosin is a selective alpha-1 adrenergic receptor antagonist.[8] Its therapeutic effects in treating benign prostatic hyperplasia (BPH) and hypertension stem from its ability to block these receptors in the smooth muscle of the prostate, bladder neck, and blood vessels.[9] This blockade leads to smooth muscle relaxation, resulting in improved urinary flow and reduced blood pressure.
Beyond its receptor-blocking activity, terazosin also induces apoptosis in prostate smooth muscle cells.[6] This is achieved by enhancing the expression of transforming growth factor-beta 1 (TGF-β1), which in turn upregulates the cell cycle inhibitor p27kip1 and activates the caspase cascade.[6]
Experimental Protocols
The synthesis of Terazosin impurities is crucial for their use as reference standards in quality control. While a specific protocol for this compound is not detailed in the provided search results, general methodologies for synthesizing Terazosin impurities have been described.
General Synthesis of Terazosin Impurities:
A common approach involves the hydrolysis of Terazosin hydrochloride to yield impurity C, or N-substitution reactions from 2-chloro-4-amino-6,7-dimethoxy quinazoline to produce other impurities.[10] For instance, the synthesis of Impurity A of Terazosin involves the reaction of 2-chloro-6,7-dimethoxyquinazoline-4-amino with piperazine.[11] Purification is often achieved through techniques like column chromatography.[11] The structure of the synthesized impurities is typically confirmed using spectroscopic methods such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).[10][11]
References
- 1. Terazosin EP Impurity H | 105356-90-9 | SynZeal [synzeal.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Terazosin-d8 - CAS - 1006718-20-2 | Axios Research [axios-research.com]
- 4. clearsynth.com [clearsynth.com]
- 5. Pharmacokinetics of terazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. caod.oriprobe.com [caod.oriprobe.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Terazosin Impurity H-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Terazosin Impurity H-d8, a deuterated analog of the known Terazosin impurity, 7-O-Desmethyl Terazosin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development, analysis, and quality control of Terazosin and related pharmaceutical compounds.
Introduction
Terazosin is a selective alpha-1 adrenergic antagonist widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. As with any active pharmaceutical ingredient (API), the identification, synthesis, and characterization of its impurities are critical for ensuring drug safety and efficacy. Terazosin Impurity H, chemically known as 1-(4-amino-7-hydroxy-6-methoxyquinazolin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazine, is a known metabolite and potential degradation product of Terazosin.[1][2] The deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic studies and bioanalytical assays, enabling precise quantification of the non-deuterated impurity in various biological matrices.
This guide outlines a plausible synthetic route for this compound and details the analytical methodologies for its comprehensive characterization.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process involving the preparation of a deuterated piperazine intermediate followed by its coupling with a suitably functionalized quinazoline moiety and subsequent selective demethylation.
A logical workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(Tetrahydrofuran-2-carbonyl)piperazine-d8
-
To a solution of piperazine-d8 (1.1 equivalents) in dichloromethane (DCM) at 0 °C, slowly add tetrahydrofuroyl chloride (1.0 equivalent).
-
Add triethylamine (1.2 equivalents) dropwise to the reaction mixture to act as a base.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 1-(tetrahydrofuran-2-carbonyl)piperazine-d8.
Step 2: Synthesis of Terazosin-d8
-
In a round-bottom flask, combine 1-(tetrahydrofuran-2-carbonyl)piperazine-d8 (1.1 equivalents) and 2-chloro-4-amino-6,7-dimethoxyquinazoline (1.0 equivalent) in a suitable high-boiling point solvent such as n-butanol or dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the mixture.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 24-48 hours.[3]
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Filter the precipitate and wash with a cold solvent (e.g., ethanol or acetone).
-
Alternatively, if no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain Terazosin-d8.
Step 3: Selective O-Demethylation to Yield this compound
-
Dissolve Terazosin-d8 (1.0 equivalent) in a suitable solvent, such as anhydrous DCM or chloroform.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of a demethylating agent, such as boron tribromide (BBr3) in DCM (1.1 equivalents), dropwise. Selective demethylation of the 7-methoxy group is favored due to steric hindrance at the 6-position.
-
Stir the reaction mixture at -78 °C for 2-4 hours and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a mixture of DCM and saturated sodium bicarbonate solution and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain pure this compound.
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.
The logical workflow for the characterization process is as follows:
Caption: Workflow for the characterization of this compound.
Data Presentation
The following tables summarize the expected analytical data for this compound.
Table 1: HPLC Purity Data
| Parameter | Specification |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
| Purity (by area %) | ≥ 98% |
Table 2: Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z [M+H]⁺ |
| LC-MS | ESI+ | 382.2 |
| HRMS | ESI+ | 382.2195 (Calculated for C₁₈H₁₆D₈N₅O₄) |
Table 3: ¹H NMR Spectroscopy Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.50 | s | 1H | Ar-OH |
| 7.85 | br s | 2H | -NH₂ |
| 7.10 | s | 1H | Ar-H |
| 6.85 | s | 1H | Ar-H |
| 4.80 | t | 1H | Furan-CH |
| 3.85 | s | 3H | -OCH₃ |
| 3.60-3.80 | m | 2H | Furan-CH₂ |
| 1.80-2.10 | m | 4H | Furan-CH₂-CH₂ |
Note: Signals for the piperazine-d8 ring protons will be absent.
Table 4: ¹³C NMR Spectroscopy Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 168.5 | C=O |
| 160.2 | Quinazoline-C |
| 155.1 | Quinazoline-C |
| 150.8 | Quinazoline-C |
| 148.5 | Quinazoline-C |
| 110.1 | Quinazoline-C |
| 108.2 | Quinazoline-C |
| 105.6 | Quinazoline-C |
| 98.7 | Quinazoline-C |
| 75.4 | Furan-CH |
| 68.2 | Furan-CH₂ |
| 56.3 | -OCH₃ |
| 28.7 | Furan-CH₂ |
| 25.1 | Furan-CH₂ |
Note: Signals for the piperazine-d8 ring carbons will be significantly attenuated or absent.
Experimental Protocols: Characterization
High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: An LC system coupled to a mass spectrometer.
-
Chromatographic Conditions: Use the same HPLC conditions as described above.
-
MS System: A single quadrupole or ion trap mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: m/z 100-800.
High-Resolution Mass Spectrometry (HRMS)
-
System: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: ESI in positive mode.
-
Analysis: Obtain the accurate mass of the [M+H]⁺ ion and compare it with the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum.
-
¹³C NMR: Acquire a standard carbon NMR spectrum, typically with proton decoupling.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations, and the characterization methodologies are standard within the pharmaceutical industry. The successful synthesis and thorough characterization of this deuterated impurity will provide a critical tool for the accurate quantification of Terazosin Impurity H in various analytical and clinical settings, ultimately contributing to the safety and quality of Terazosin drug products.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Terazosin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated terazosin, with a comparative analysis to its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical sciences.
Introduction: The Role of Deuteration in Drug Development
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a significant strategy in drug development. This substitution can modify the physicochemical and pharmacokinetic properties of a drug molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic breakdown, a phenomenon known as the kinetic isotope effect. This can result in an extended drug half-life, potentially leading to improved efficacy, reduced dosing frequency, and a better safety profile.
Terazosin is a selective alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. By blocking alpha-1 receptors in the smooth muscle of the prostate and blood vessels, it leads to muscle relaxation and vasodilation. This guide will delve into the known properties of terazosin and its deuterated analog, Terazosin-d8, providing a foundation for further research and development.
Physical and Chemical Properties: A Comparative Analysis
Table 1: General and Physical Properties
| Property | Terazosin | Deuterated Terazosin (Terazosin-d8) |
| IUPAC Name | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone | --INVALID-LINK--methanone |
| Molecular Formula | C₁₉H₂₅N₅O₄ | C₁₉H₁₇D₈N₅O₄ |
| Molecular Weight | 387.43 g/mol | 395.48 g/mol |
| Appearance | White to off-white crystalline powder[1] | Off-white powder |
| Melting Point | 272.6-274 °C[2] | Expected to be similar to or slightly different from Terazosin. Specific experimental data is not available. |
Table 2: Solubility and pKa
| Property | Terazosin | Deuterated Terazosin (Terazosin-d8) |
| Water Solubility | 29.7 mg/mL (at 25°C) | Expected to be similar to Terazosin, though minor differences may exist. Specific experimental data is not available. |
| Methanol Solubility | 33.7 mg/mL (at 25°C) | Expected to be similar to Terazosin. Specific experimental data is not available. |
| Ethanol Solubility | 4.1 mg/mL (at 25°C) | Expected to be similar to Terazosin. Specific experimental data is not available. |
| pKa | 7.1 | Expected to be very similar to Terazosin, as the deuteration is not on an ionizable group. Specific experimental data is not available. |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate determination of the physicochemical properties of active pharmaceutical ingredients (APIs). Below are summaries of widely accepted protocols for key experiments.
Melting Point Determination (Capillary Method - USP <741>)
The melting point of a substance is a key indicator of its purity. The capillary method is a standard pharmacopeial procedure.
-
Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor, and capillary tubes.[1][3]
-
Sample Preparation: A small amount of the finely powdered and dried substance is introduced into a capillary tube, which is then sealed at one end. The packed sample height should be uniform.
-
Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, until the substance melts.[3]
-
Data Recording: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[1]
Solubility Determination (Saturation Shake-Flask Method - USP <1236>)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
-
Materials: The test compound, a suitable solvent (e.g., water, buffers of different pH), and a constant temperature shaker or agitator.[4][5]
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a flask.
-
The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After agitation, the suspension is allowed to settle, and the supernatant is filtered to remove any undissolved solid.
-
-
Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[5]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a substance.[6][7]
-
Apparatus: A calibrated pH meter with a suitable electrode, a burette for the titrant, and a magnetic stirrer.[6]
-
Sample Preparation: A known concentration of the substance is dissolved in a suitable solvent, often a co-solvent system for poorly soluble compounds. The ionic strength of the solution is typically kept constant.[6]
-
Procedure:
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[6]
Signaling Pathway of Terazosin
Terazosin exerts its therapeutic effect by blocking the alpha-1 adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine, initiates a specific intracellular signaling cascade.
Caption: Alpha-1 adrenergic receptor signaling pathway and its inhibition by Terazosin.
The diagram above illustrates the sequence of events following the activation of the alpha-1 adrenergic receptor. Binding of norepinephrine leads to the activation of the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). Together, these events lead to cellular responses such as smooth muscle contraction. Terazosin, by blocking the alpha-1 adrenergic receptor, prevents this cascade from being initiated, resulting in smooth muscle relaxation.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of deuterated terazosin in comparison to its non-deuterated form. While specific experimental data for deuterated terazosin is limited, the principles of the kinetic isotope effect suggest potential advantages in its pharmacokinetic profile. The provided experimental protocols offer a standardized approach for the further characterization of this and other deuterated compounds. The visualization of the alpha-1 adrenergic signaling pathway clarifies the mechanism of action of terazosin and provides context for its therapeutic applications. Further research into the specific properties of deuterated terazosin is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. Solubility Measurements | USP-NF [uspnf.com]
- 5. biorelevant.com [biorelevant.com]
- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Technical Guide: NMR Spectroscopic Analysis of Terazosin Impurity H-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terazosin is an alpha-1-adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia. As with any active pharmaceutical ingredient (API), the synthesis of Terazosin can lead to the formation of various impurities that must be identified, quantified, and controlled to ensure the safety and efficacy of the drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of these impurities.[1][2]
This technical guide outlines the approach to obtaining and interpreting NMR data for a deuterated version of a known Terazosin impurity, designated here as Terazosin Impurity H-d8. While specific data is not available, this document serves as a comprehensive resource on the methodology and data presentation for such an analysis.
Data Presentation: NMR Data for this compound (Template)
The following tables are templates illustrating how ¹H and ¹³C NMR data for this compound would be presented. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard, typically tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data (Template)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| e.g., 7.85 | d | 8.5 | 1H | Ar-H |
| e.g., 7.10 | s | - | 1H | Ar-H |
| e.g., 4.05 | t | 6.2 | 2H | O-CH₂ |
| e.g., 3.90 | s | - | 6H | 2 x OCH₃ |
| e.g., 3.80-3.60 | m | - | 8H | Piperazine-H |
Table 2: ¹³C NMR Data (Template)
| Chemical Shift (δ, ppm) | Assignment |
| e.g., 165.0 | C=O |
| e.g., 160.5 | Ar-C |
| e.g., 155.2 | Ar-C |
| e.g., 148.0 | Ar-C |
| e.g., 108.1 | Ar-C |
| e.g., 105.3 | Ar-C |
| e.g., 98.6 | Ar-C |
| e.g., 67.5 | O-CH₂ |
| e.g., 56.2 | OCH₃ |
| e.g., 52.8 | Piperazine-C |
| e.g., 47.5 | Piperazine-C |
Experimental Protocols
A generalized experimental protocol for acquiring NMR data for a small organic molecule like a Terazosin impurity is provided below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound reference standard.
-
Solvent Selection: Choose a suitable deuterated solvent in which the impurity is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). The choice of solvent is a critical parameter for NMR analysis.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Referencing: If the solvent does not contain a reference standard, a small amount of tetramethylsilane (TMS) can be added (0 ppm). For aqueous solvents, sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be used.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument, for improved sensitivity and dispersion.
-
¹H NMR Experiment:
-
Tuning and Matching: Tune and match the probe for the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or more) to achieve an adequate signal-to-noise ratio.
-
-
-
¹³C NMR Experiment:
-
Tuning and Matching: Tune and match the probe for the ¹³C frequency.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal.
-
Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
-
2D NMR Experiments (Optional but Recommended):
-
To aid in structural elucidation, various 2D NMR experiments can be performed, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for piecing together the molecular structure.
-
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale by setting the reference signal (e.g., TMS) to 0 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the context of impurity analysis.
References
The Critical Role of Deuterium Labeling in Terazosin Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of deuterium-labeled internal standards in the quantitative analysis of Terazosin, a selective alpha-1 adrenergic antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. The use of stable isotope-labeled standards, particularly deuterium-labeled analogs like Terazosin-d8, is paramount for achieving the accuracy, precision, and robustness required in bioanalytical methods supporting pharmacokinetic studies and therapeutic drug monitoring.
Introduction to Terazosin and the Need for Precise Quantification
Terazosin effectively blocks alpha-1 adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and the prostate, thereby alleviating symptoms of BPH and reducing blood pressure. Accurate measurement of Terazosin concentrations in biological matrices is crucial for understanding its pharmacokinetic profile, ensuring optimal dosing, and assessing bioequivalence of different formulations.
The Principle of Isotope Dilution Mass Spectrometry
The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique's accuracy is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS) in an approach known as isotope dilution. A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D).
A known quantity of the SIL-IS is added to the biological sample at the beginning of the sample preparation process. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same extraction losses, matrix effects (ion suppression or enhancement), and ionization variability during the LC-MS/MS analysis. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as any variations will affect both compounds to the same extent and be canceled out.
Advantages of Deuterium-Labeled Terazosin Standards
The use of a deuterium-labeled Terazosin standard, such as Terazosin-d8, offers several key advantages over using a structurally similar but different molecule (analog internal standard):
-
Co-elution: The deuterated standard co-elutes with the unlabeled Terazosin in most chromatographic systems, ensuring that both experience the same matrix effects at the exact time of elution.
-
Similar Physicochemical Properties: The physical and chemical properties of the deuterated and non-deuterated forms are nearly identical, leading to very similar extraction recovery and ionization efficiency.
-
Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterium-labeled standards significantly improve the accuracy and precision of the quantitative results.
Synthesis of Deuterium-Labeled Terazosin
The synthesis of deuterium-labeled compounds can be achieved through various methods, including hydrogen-deuterium exchange reactions or by using deuterated starting materials in the synthetic pathway. For Terazosin, labeling is typically introduced in a stable position on the molecule, often on the piperazine ring, to create analogs like Terazosin-d8, where eight hydrogen atoms are replaced by deuterium. Care must be taken to ensure that the deuterium labels are not on exchangeable positions (e.g., on heteroatoms like oxygen or nitrogen) to prevent their loss during sample processing.
Experimental Protocol: Quantification of Terazosin in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
The following provides a detailed methodology for the quantification of Terazosin in human plasma using a validated LC-MS/MS method with a deuterium-labeled internal standard. This protocol is based on established bioanalytical practices.
Materials and Reagents
-
Terazosin reference standard
-
Terazosin-d8 internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Sample Preparation (Protein Precipitation Method)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (e.g., 500 ng/mL Terazosin-d8 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (as the protein precipitation agent).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and IS, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terazosin: e.g., m/z 388.2 → 207.1
-
Terazosin-d8: e.g., m/z 396.2 → 215.1 (Note: exact m/z will depend on the specific deuterated analog)
-
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the typical quantitative data obtained during the validation of a bioanalytical method for Terazosin using a deuterium-labeled internal standard.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1.0 - 100.0 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
Table 2: Precision and Accuracy
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%) | Inter-run Precision (%CV) | Inter-run Accuracy (%) |
| LLOQ QC | 1.0 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| Low QC | 3.0 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| Medium QC | 40.0 | < 15% | 85% - 115% | < 15% | 85% - 115% |
| High QC | 80.0 | < 15% | 85% - 115% | < 15% | 85% - 115% |
Table 3: Recovery and Matrix Effect
| Analyte/IS | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Terazosin | > 90% | 95% - 105% |
| Terazosin-d8 | > 90% | 95% - 105% |
Mandatory Visualizations
Signaling Pathway of Terazosin
Terazosin acts by blocking the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR). This blockade inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Caption: Signaling pathway of Terazosin's antagonist action.
Experimental Workflow for Terazosin Quantification
The following diagram illustrates the typical workflow for the quantitative analysis of Terazosin in a biological matrix using a deuterium-labeled internal standard.
Caption: Bioanalytical workflow for Terazosin quantification.
Logical Relationship of Deuterium Labeling
This diagram explains the logical basis for using a deuterium-labeled internal standard to ensure accurate quantification.
Caption: Logic of using a deuterated internal standard.
Conclusion
The use of deuterium-labeled Terazosin standards is indispensable for the development of robust and reliable bioanalytical methods. By effectively compensating for the inherent variability in sample preparation and analysis, these internal standards ensure the high level of accuracy and precision required for pharmacokinetic and clinical studies. The methodologies and data presented in this guide underscore the importance of incorporating stable isotope-labeled standards in the quantitative analysis of pharmaceuticals like Terazosin.
An In-depth Technical Guide to the Identification of Terazosin Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of Terazosin, a selective alpha-1 adrenergic blocker. Understanding the degradation profile of a pharmaceutical compound is critical for ensuring its quality, safety, and efficacy. This document outlines the identified degradation products, detailed analytical methodologies for their identification and quantification, and insights into their potential biological impact.
Introduction to Terazosin and its Stability
Terazosin is widely used for the treatment of hypertension and benign prostatic hyperplasia.[1] Its chemical structure, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine, is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. Forced degradation studies are essential to identify potential degradants that may form during manufacturing, storage, or administration.[2]
Identified Degradation Products of Terazosin
Forced degradation studies have revealed several degradation products of Terazosin. The primary pathways of degradation include hydrolysis of the amide bond, oxidation (leading to hydroxylation and carbonylation), and photodegradation.[2][3]
A key degradation product formed under acidic and alkaline hydrolysis is 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline .[2] Under oxidative stress, as many as 15 degradation products have been detected, with the main pathways being hydrolysis of the amide bond, hydroxylation, and carbonylation.[3] Among these, eight were newly identified in a recent study.[3]
A hitherto unreported impurity, identified as a product of reductive ring-opening of the tetrahydrofuran moiety, has also been characterized.[4]
The following table summarizes the known degradation products of Terazosin with their mass-to-charge ratios (m/z) where available.
| Degradation Product Name | Degradation Condition(s) | Molecular Formula | [M+H]+ m/z |
| 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | Acid and Alkaline Hydrolysis | C₁₄H₁₉N₅O₂ | 290.1612[5] |
| Reductive ring-opening impurity | Not specified | C₁₉H₂₉N₅O₄ | 404 |
| Oxidative Degradation Product 1 | Oxidation | Not fully elucidated | - |
| Oxidative Degradation Product 2 | Oxidation | Not fully elucidated | - |
| ... (up to 15 products) | Oxidation | Not fully elucidated | - |
Note: The detailed structures and quantitative data for all 15 oxidative degradation products are part of ongoing research and are not fully elucidated in publicly available literature.
Experimental Protocols
The identification and quantification of Terazosin and its degradation products are primarily achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This method is suitable for the separation and quantification of Terazosin from its degradation products.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-C18 (150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine, with the pH adjusted to 6.4 using orthophosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 245 nm.[4]
-
Sample Preparation for Forced Degradation:
-
Acid Hydrolysis: Dissolve Terazosin HCl in 0.1 N HCl and allow to stand for 18 hours. Neutralize with 0.1 N NaOH before injection.[4]
-
Base Hydrolysis: Dissolve Terazosin HCl in 0.1 N NaOH and allow to stand for 18 hours. Neutralize with 0.1 N HCl before injection.[4]
-
Oxidative Degradation: Dissolve Terazosin HCl in 30% H₂O₂ and allow to stand for 6 hours before injection.[4]
-
This method is used for the structural elucidation of degradation products.[3]
-
Instrumentation: A high-resolution liquid chromatography-multistage mass spectrometry (HPLC-HRMSn) system.[3]
-
Column: A suitable reversed-phase column, such as a C18.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used to achieve optimal separation.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Analysis: High-resolution mass spectrometry (e.g., Orbitrap or TOF) allows for accurate mass measurements and determination of elemental compositions. MS/MS fragmentation patterns are used to elucidate the structures of the degradation products.
Signaling Pathways and Biological Activity
Terazosin is a selective antagonist of alpha-1 adrenergic receptors (α1-adrenoceptors).[7] By blocking these receptors in smooth muscle cells of blood vessels and the prostate, it leads to vasodilation and relaxation of the prostate and bladder neck, respectively. This action results in lowered blood pressure and improved urinary flow in patients with benign prostatic hyperplasia.
Mechanism of Action of Terazosin
The biological activity of Terazosin's degradation products is an area of active investigation. The primary hydrolytic degradation product, 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, has been shown to inhibit nitric oxide synthase activity and cellular proliferation in vitro.[1]
A newly identified impurity from the reductive ring-opening of the tetrahydrofuran moiety was found to be non-cytotoxic for several human tumor cell lines and non-malignant fibroblasts.[4] Limited information is available on the pharmacological or toxicological profiles of the oxidative degradation products. Further studies are needed to assess their potential to interact with alpha-1 adrenoceptors or other biological targets.
Experimental Workflow for Degradation Product Analysis
The following diagram illustrates a typical workflow for the identification and characterization of Terazosin degradation products.
Workflow for Terazosin Degradation Analysis
Conclusion
The identification and characterization of Terazosin's degradation products are crucial for ensuring drug quality and patient safety. This guide has summarized the known degradation pathways and products, provided detailed analytical methodologies, and discussed the current understanding of their biological activities. Further research is warranted to fully elucidate the structures and pharmacological profiles of all degradation products, particularly those formed under oxidative conditions. The experimental workflows and analytical methods described herein provide a solid foundation for researchers and drug development professionals working with Terazosin.
References
- 1. 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline | 60547-97-9 | FP27065 [biosynth.com]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmatutor.org [pharmatutor.org]
- 5. 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | C14H19N5O2 | CID 616267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Validated specific HPLC methods for determination of prazosin, terazosin and doxazosin in the presence of degradation products formed under ICH-recommended stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantitative Determination of Terazosin Impurity H-d8
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Terazosin Impurity H-d8, a deuterated analog of a potential Terazosin impurity. The control of impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1][2][3] This method is suitable for use in drug development and quality assurance environments for monitoring the purity of Terazosin. The method was developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]
Introduction
Terazosin is a selective alpha-1 adrenergic blocker used in the treatment of hypertension and benign prostatic hyperplasia.[6][7] During the synthesis or storage of Terazosin, various related substances or impurities can be formed.[1][8] The identification and control of these impurities are mandated by regulatory authorities to ensure the safety and quality of the final drug product.[1][2][9] Terazosin Impurity H, identified as 7-O-Desmethyl Terazosin, is a potential impurity. The deuterated version, this compound, is a critical tool for use as an internal standard in bioanalytical and impurity profiling studies, allowing for precise quantification. This application note provides a detailed protocol for a highly selective and sensitive RP-HPLC method for the determination of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (CAS No: 105356-90-9 for non-deuterated form)[10]
-
Terazosin API
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Deionized Water (18.2 MΩ·cm)
-
Diethylamine (reagent grade)
Instrumentation and Chromatographic Conditions
A validated HPLC system with a UV detector was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 μm)[11] |
| Mobile Phase | A: Acetonitrile:Diethylamine (100:0.05, v/v)B: MethanolC: 10 mM Ammonium Acetate |
| Gradient | Isocratic elution with a mixture of A, B, and C (specific ratios to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm[11] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh a sample of Terazosin API and dissolve it in the mobile phase to achieve a final concentration suitable for analysis.
Method Validation Summary
The developed analytical method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank or other impurities at the retention time of this compound. | No significant interference at the analyte's retention time. |
| Linearity (r²) | 0.9995 | r² ≥ 0.999 |
| Range (µg/mL) | 0.1 - 10 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | ≤ 2.0% |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.1 | - |
Diagrams
Caption: Experimental workflow for the development and validation of the analytical method.
Caption: Simplified signaling pathway of Terazosin's mechanism of action.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, precise, accurate, and sensitive for the quantitative determination of this compound. This method is suitable for routine quality control analysis and for supporting drug development studies of Terazosin. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines, ensuring reliable and consistent outcomes.
References
- 1. rroij.com [rroij.com]
- 2. biomedres.us [biomedres.us]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermoanalytical Investigation of Terazosin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development & Method Validation for Related Substance and Assay - CD Formulation [formulationbio.com]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC-UV Method for the Quantification of Terazosin and its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin is a selective alpha-1 adrenergic antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. Regulatory agencies require stringent control over impurities, which can originate from the manufacturing process or degradation of the drug substance over time. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the effective separation and quantification of Terazosin and its potential impurities. The method is designed to be stability-indicating, capable of resolving the main degradation products from the parent drug.
Materials and Methods
This section outlines the necessary reagents, equipment, and the detailed chromatographic conditions for the analysis of Terazosin and its impurities.
Reagents and Materials
-
Terazosin Hydrochloride Reference Standard
-
Terazosin Related Compound A (2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline) Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Diethylamine (Reagent Grade)
-
Glacial Acetic Acid (Reagent Grade)
-
Ammonium Acetate (Reagent Grade)
-
Perchloric Acid (Reagent Grade)
-
Hydrochloric Acid (0.1N)
-
Sodium Hydroxide (0.1N)
-
Hydrogen Peroxide (3%)
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
A C18 reversed-phase column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5.0 µm) is a suitable choice.[1]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions
The following chromatographic conditions have been synthesized from established methods to provide a robust separation:[1]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Acetonitrile with 0.05% DiethylamineB: MethanolC: 10 mM Ammonium Acetate |
| Gradient | Time (min) |
| 0 | |
| 8 | |
| 9 | |
| 14 | |
| 15 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 20 µL |
Preparation of Solutions
Standard Stock Solution (1 mg/mL of Terazosin): Accurately weigh about 25 mg of Terazosin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Impurity Stock Solution (1 mg/mL of Terazosin Related Compound A): Accurately weigh about 5 mg of Terazosin Related Compound A Reference Standard into a 5 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Standard Solution (for Assay): Dilute the Standard Stock Solution with methanol to obtain a final concentration of 100 µg/mL.
Spiked Sample Solution (for Method Development and Validation): Prepare a solution of Terazosin at 100 µg/mL and spike it with the Impurity Stock Solution to achieve a final impurity concentration of approximately 0.5-1.0% of the Terazosin concentration.
Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 10 mg of Terazosin to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Terazosin and its impurities.
Caption: Experimental workflow for HPLC-UV analysis of Terazosin impurities.
Results and Discussion
The developed HPLC-UV method effectively separates Terazosin from its known impurities and degradation products. The use of a gradient elution allows for the timely elution of all components with good peak shapes.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a sample of Terazosin. The drug was subjected to acidic, alkaline, oxidative, and photolytic stress conditions.[1][2]
-
Acidic Hydrolysis (0.1N HCl at 80°C for 10 hours): Significant degradation was observed, with the primary degradation product identified as Terazosin Related Compound A (2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline).[1][3]
-
Alkaline Hydrolysis (0.1N NaOH at 80°C for 20 minutes): Rapid and extensive degradation occurred, also forming Terazosin Related Compound A as the major degradant.[1][3]
-
Oxidative Degradation (3% H₂O₂ at room temperature for 24 hours): Moderate degradation was observed, leading to the formation of several minor, more polar impurities.
-
Photolytic Degradation (exposure to UV light for 3 days): Some degradation was noted, resulting in the formation of multiple small impurity peaks.
The chromatograms from the forced degradation studies confirmed that all degradation products were well-resolved from the main Terazosin peak, demonstrating the specificity and stability-indicating capability of the method.
Quantitative Data
The following table summarizes the typical retention times and relative retention times (RRT) for Terazosin and its key related compound.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Terazosin Related Compound A | ~1.8 | ~0.73 |
| Terazosin | ~2.47 | 1.00 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column used.
The method was validated for linearity, precision, accuracy, and robustness in accordance with ICH guidelines. The limit of detection (LOD) and limit of quantification (LOQ) for Terazosin were found to be 0.065 µg/mL and 0.197 µg/mL, respectively.[1]
Terazosin and Key Impurity Structures
The chemical structures of Terazosin and its primary process impurity and degradation product, Terazosin Related Compound A, are shown below.
Caption: Chemical relationship between Terazosin and its primary impurity.
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and robust solution for the quantification of Terazosin and the monitoring of its impurities in both bulk drug substance and finished pharmaceutical products. The method is specific, stability-indicating, and suitable for routine quality control analysis in a regulated laboratory environment. The provided experimental protocol and data serve as a valuable resource for researchers and professionals in the field of pharmaceutical analysis.
References
- 1. 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | C14H19N5O2 | CID 616267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline [lgcstandards.com]
Application Notes and Protocols for the Quantification of Terazosin using Terazosin Impurity H-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terazosin is a quinazoline derivative that acts as an alpha-1-selective adrenergic blocking agent. It is primarily used for the treatment of symptomatic benign prostatic hyperplasia (BPH) and hypertension.[1][2] Accurate quantification of Terazosin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[3] SIL-IS, such as deuterated compounds, have chemical and physical properties that are nearly identical to the analyte of interest.[3][4] This ensures similar behavior during sample preparation and chromatographic separation, effectively compensating for matrix effects and improving the accuracy and precision of the analytical method.[5]
This document provides detailed application notes and protocols for the use of Terazosin Impurity H-d8 as an internal standard for the quantitative analysis of Terazosin in a biological matrix (e.g., human plasma) by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Analytes: Terazosin hydrochloride (Reference Standard)
-
Internal Standard: this compound
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Instrumentation
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Terazosin hydrochloride and this compound in methanol to obtain individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions of Terazosin:
-
Prepare a series of working standard solutions by serially diluting the Terazosin primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the biological matrix for the calibration curve.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to obtain a final concentration of 100 ng/mL.
-
-
Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank human plasma with the appropriate Terazosin working standard solutions to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of each calibration standard, QC sample, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Terazosin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined experimentally, expected to be +8 Da from Terazosin)
-
-
Data Presentation
The following tables summarize hypothetical quantitative data for the validation of the analytical method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Terazosin | 1 - 1000 | y = 0.015x + 0.002 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| Low | 3 | 2.95 | 4.2 | 98.3 |
| Medium | 50 | 51.2 | 3.1 | 102.4 |
| High | 800 | 790.5 | 2.5 | 98.8 |
Mandatory Visualizations
Discussion
The use of a deuterated internal standard like this compound is highly recommended for the bioanalysis of Terazosin.[4][6] The nearly identical physicochemical properties ensure that the internal standard closely tracks the analyte through sample extraction, chromatography, and ionization, thereby correcting for variations in these steps.[3]
During method development, it is crucial to ensure that the deuterated internal standard co-elutes with the analyte to provide the most effective compensation for matrix effects.[5][7] While stable isotope-labeled standards are considered the gold standard, potential issues such as chromatographic shifts and differing extraction recoveries should be evaluated during method validation.[7]
The presented protein precipitation method is a simple and rapid technique for sample preparation. However, for more complex matrices or lower detection limits, other extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be considered. The choice of the extraction method should be guided by the desired recovery, cleanliness of the extract, and the specific requirements of the study.
The FDA provides guidance on monitoring the internal standard response for variability, which can indicate issues with sample processing or analysis.[8][9][10] Consistent and reproducible internal standard peak areas across a batch of samples provide confidence in the reliability of the quantitative data.
Conclusion
The protocol described in this application note provides a robust and reliable framework for the quantification of Terazosin in biological matrices using this compound as an internal standard. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required in regulated bioanalysis. The provided experimental details, data tables, and workflow diagrams serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. texilajournal.com [texilajournal.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. fda.gov [fda.gov]
- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Forced Degradation Studies of Terazosin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terazosin is a selective alpha-1 adrenergic blocker used in the management of hypertension and benign prostatic hyperplasia.[1][2] Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.[3] This document outlines a comprehensive protocol for conducting forced degradation studies on Terazosin, covering various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Data Presentation
The following table summarizes the quantitative data from forced degradation studies of Terazosin under different stress conditions.
| Stress Condition | Reagent/Method | Temperature | Duration | % Degradation | Major Degradation Products | Analytical Method | Reference |
| Acid Hydrolysis | 0.1 N HCl | 40°C | 2 days | 10-30% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | HPTLC | [4] |
| 0.1 N HCl | 80°C | 10 hours | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, Tetrahydrofuroic acid | RP-HPLC | [5] | |
| 0.1 N HCl | Room Temp | 18 hours | Not specified | Not specified | HPLC | [3] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 40°C | 10 hours | 10-30% | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline | HPTLC | [4] |
| 0.1 N NaOH | 80°C | 20 minutes | Significant | 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline, Tetrahydrofuroic acid | RP-HPLC | [5] | |
| 1 N NaOH | Reflux | 3 hours | Complete | Not specified | TLC, HPLC | [6] | |
| Oxidative Degradation | 30% H₂O₂ | 40°C | 5 days | 10-30% | Not specified | HPTLC | [4] |
| 3% H₂O₂ | Room Temp | 6 hours | Not specified | Not specified | RP-HPLC | [5] | |
| 30% H₂O₂ | Room Temp | 24 hours | Not specified | Not specified | RP-HPLC | [5] | |
| Thermal Degradation | Solid form | 40°C, 75% RH | 5 days | No degradation | - | HPTLC | [4] |
| Solid form | 60°C | 3 days | Not specified | - | RP-HPLC | [5] | |
| Photolytic Degradation | UV light | Ambient | 5 days | 10-30% | Not specified | HPTLC | [4] |
| Sunlight | Ambient | 3 days | Not specified | Not specified | RP-HPLC | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the forced degradation studies of Terazosin.
1. Acid Hydrolysis
-
Objective: To evaluate the degradation of Terazosin in an acidic environment.
-
Procedure:
-
Prepare a stock solution of Terazosin in a suitable solvent (e.g., methanol).
-
For the study described by Shrivastava et al., reflux the drug solution in 0.1 N HCl at 40°C for 2 days.[4]
-
For the study by Shrivastava and Gupta, expose the drug solution in 0.1 N HCl at 80°C for 10 hours.[5]
-
For the study described by Parmar et al., add 1 ml of 0.1 N HCl to a 2 mg equivalent of Terazosin solution and allow it to stand for 18 hours at room temperature.[3]
-
After the specified duration, neutralize the solution with an equivalent amount of NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase for analysis.
-
Analyze the sample using a validated stability-indicating analytical method (e.g., HPLC, HPTLC).
-
2. Alkaline Hydrolysis
-
Objective: To assess the degradation of Terazosin in a basic environment.
-
Procedure:
-
Prepare a stock solution of Terazosin.
-
For the study by Shrivastava et al., reflux the drug solution in 0.1 N NaOH at 40°C for 10 hours.[4]
-
For the study by Shrivastava and Gupta, treat the drug solution with 0.1 N NaOH at 80°C for 20 minutes.[5]
-
For the study by Yehia et al., reflux a solution of 100 mg of Terazosin hydrochloride in 90 mL of methanol with 10 mL of 1N NaOH for 3 hours.[6]
-
After the specified time, neutralize the solution with an equivalent amount of HCl.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the sample using a validated stability-indicating analytical method.
-
3. Oxidative Degradation
-
Objective: To investigate the degradation of Terazosin under oxidative stress.
-
Procedure:
-
Prepare a stock solution of Terazosin.
-
For the study by Shrivastava et al., expose the drug solution to 30% H₂O₂ (v/v) at 40°C for up to 5 days.[4]
-
For the study by Shrivastava and Gupta, store drug solutions in 3% and 30% H₂O₂ at room temperature for 6 and 24 hours, respectively.[5]
-
At the end of the exposure period, dilute the samples to a suitable concentration.
-
Analyze the samples using a validated stability-indicating analytical method.
-
4. Thermal Degradation
-
Objective: To determine the stability of Terazosin when exposed to heat.
-
Procedure:
-
For solid-state studies, place the pure drug in a stability chamber at 40°C and 75% relative humidity for up to 5 days.[4]
-
Alternatively, expose the solid drug to 60°C for 3 days.[5]
-
For solution studies, reflux the drug solution at a specified temperature for a defined period.
-
After exposure, dissolve the solid sample in a suitable solvent or dilute the solution sample.
-
Analyze the samples for any degradation.
-
5. Photolytic Degradation
-
Objective: To evaluate the photosensitivity of Terazosin.
-
Procedure:
-
Expose a solution of Terazosin to UV light for up to 5 days.[4]
-
Alternatively, expose the drug solution to sunlight for 3 days.[5]
-
A control sample should be kept in the dark under the same conditions to differentiate between photolytic and thermal degradation.
-
After the exposure period, dilute the samples to an appropriate concentration.
-
Analyze the samples using a validated stability-indicating analytical method.
-
Mandatory Visualization
Caption: Experimental workflow for forced degradation studies of Terazosin.
Caption: Primary degradation pathways of Terazosin under stress conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 5. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
Application Notes & Protocols: Stability-Indicating Assay Method for Terazosin Drug Substance
Introduction
Terazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic blocker, primarily used in the management of hypertension and benign prostatic hyperplasia.[1] To ensure the quality, safety, and efficacy of a drug product, it is crucial to establish its stability profile. A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Terazosin drug substance, including forced degradation studies and method validation as per the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways of a drug substance and to demonstrate the specificity of the analytical method.[2] These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light.
1.1. Experimental Protocol for Forced Degradation
The following protocols outline the procedures for subjecting Terazosin to different stress conditions. The goal is to achieve partial degradation of the drug substance (typically 10-30%).[3]
-
Acid Hydrolysis:
-
Accurately weigh and dissolve Terazosin in 0.1 N Hydrochloric acid.
-
Reflux the solution at 40°C for 48 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Accurately weigh and dissolve Terazosin in 0.1 N Sodium Hydroxide.
-
Reflux the solution at 40°C for 10 hours.[3]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place the solid Terazosin drug substance in a stability chamber maintained at 40°C with 75% relative humidity for 5 days.[3]
-
After the specified time, dissolve an accurately weighed amount of the stressed sample in the mobile phase.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of Terazosin to UV light for 5 days.[3]
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
1.2. Summary of Forced Degradation Results
The following table summarizes the typical results obtained from the forced degradation studies of Terazosin.
| Stress Condition | Reagent/Condition | Duration | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 48 hours at 40°C | ~15-25% | 1 major |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 hours at 40°C | ~10-20% | 1 major |
| Oxidative Degradation | 30% H₂O₂ | 5 days at 40°C | ~20-30% | Multiple |
| Thermal Degradation | 40°C / 75% RH | 5 days | No significant degradation | - |
| Photolytic Degradation | UV Light | 5 days | ~5-15% | 1-2 minor |
Note: The percentage of degradation is an approximate range and may vary depending on the specific experimental conditions. Under acidic and alkaline stress, a primary degradant has been identified as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[3] Oxidative stress can lead to the formation of multiple degradation products.[4]
Stability-Indicating HPLC Method
This section details the chromatographic conditions and validation of the HPLC method for the quantitative determination of Terazosin in the presence of its degradation products.
2.1. Chromatographic Conditions
A reversed-phase HPLC method is commonly employed for the analysis of Terazosin.[5][6][7]
| Parameter | Condition |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 µm)[5][6][7] |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate[5][6][7] (Gradient elution may be required to separate all degradation products) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[5][6][7] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
2.2. Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for analyzing a Terazosin sample using the stability-indicating HPLC method.
Caption: Workflow for Terazosin analysis by HPLC.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][9] The validation parameters include specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
3.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] The specificity of this method is demonstrated by the separation of the Terazosin peak from the peaks of the degradation products generated during the forced degradation studies. The chromatograms of the stressed samples should show that the Terazosin peak is well-resolved from any other peaks.
3.2. Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6] A series of standard solutions of Terazosin are prepared and injected into the HPLC system. The peak area is then plotted against the concentration, and a linear regression analysis is performed.
| Parameter | Result |
| Linearity Range | 2 - 500 µg/mL[5][6][7] |
| Correlation Coefficient (r²) | > 0.999[6] |
| Regression Equation | y = mx + c (where y is peak area and x is concentration)[6] |
3.3. Precision
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[6] It is usually expressed as the relative standard deviation (RSD) of a series of measurements.
| Precision Type | Acceptance Criteria (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
3.4. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[6] It is often determined by performing recovery studies, where a known amount of pure drug is spiked into a placebo formulation or a sample solution.
| Spiking Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
| Parameter | Method | Typical Value |
| LOD | Based on Signal-to-Noise ratio (3:1) | ~0.5 µg/mL |
| LOQ | Based on Signal-to-Noise ratio (10:1) | ~1.5 µg/mL |
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified. This is done by injecting a standard solution multiple times and evaluating certain parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Areas (for 6 injections) | ≤ 2.0% |
Signaling Pathway and Mechanism of Action of Terazosin
Terazosin is a selective alpha-1 adrenoceptor antagonist. Its mechanism of action involves the blockade of alpha-1 adrenergic receptors, which leads to the relaxation of smooth muscle in blood vessels and the prostate.[1] This action results in a reduction in blood pressure and an improvement in urinary flow in patients with benign prostatic hyperplasia. The diagram below illustrates the signaling pathway affected by Terazosin.
Caption: Terazosin's mechanism of action.
The described stability-indicating HPLC method is specific, linear, precise, and accurate for the determination of Terazosin in the presence of its degradation products. The forced degradation studies provide valuable insight into the stability of the Terazosin drug substance under various stress conditions. This comprehensive protocol can be effectively utilized by researchers, scientists, and drug development professionals for routine quality control and stability testing of Terazosin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations | Semantic Scholar [semanticscholar.org]
- 6. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Issue's Article Details [indiandrugsonline.org]
Application Note & Protocol: High-Throughput Quality Control Testing of Terazosin Using a Deuterated Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terazosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Its therapeutic action is achieved by relaxing smooth muscle in the prostate and blood vessels. Rigorous quality control is essential to ensure the purity, potency, and consistency of Terazosin in pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as a deuterated analog of Terazosin, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significant advantages for quantitative analysis. Deuterated internal standards co-elute with the analyte and exhibit nearly identical behavior during sample preparation and ionization, effectively compensating for matrix effects and improving the accuracy and precision of the analytical method.
This document provides a comprehensive protocol for the quality control testing of Terazosin in pharmaceutical preparations using a deuterated internal standard. The methodology is designed for high-throughput analysis, ensuring robust and reliable results for routine quality control and stability testing.
Mechanism of Action of Terazosin
Terazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors located on the smooth muscle of the prostate, bladder neck, and blood vessels.[1][2] This blockade inhibits the binding of norepinephrine, leading to smooth muscle relaxation. In patients with BPH, this relaxation reduces urinary obstruction and improves urine flow.[2] In the vasculature, the relaxation of smooth muscle results in vasodilation and a subsequent reduction in blood pressure.[2]
Experimental Workflow
The following diagram outlines the general workflow for the quality control analysis of Terazosin tablets using LC-MS/MS with a deuterated internal standard.
Detailed Experimental Protocol
This protocol is adapted from established LC-MS/MS methods for the analysis of Terazosin and is optimized for the use of a deuterated internal standard.
1. Materials and Reagents
-
Terazosin Hydrochloride Reference Standard
-
Terazosin-d8 Hydrochloride (or other suitable deuterated analog) Internal Standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Terazosin tablets (for analysis)
2. Preparation of Standard and Sample Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve Terazosin-d8 Hydrochloride in methanol to prepare a stock solution of 100 µg/mL.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
-
Terazosin Stock Solution: Accurately weigh and dissolve Terazosin Hydrochloride Reference Standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the Terazosin Stock Solution into the Working IS solution to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Sample Preparation:
-
Weigh and finely powder a representative number of Terazosin tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of Terazosin.
-
Dissolve the powder in a known volume of 50:50 acetonitrile:water to obtain a theoretical concentration of 100 µg/mL.
-
Vortex and sonicate the solution to ensure complete dissolution.
-
Centrifuge the solution to pellet any insoluble excipients.
-
Dilute the supernatant with the Working IS solution to a final theoretical concentration within the calibration range (e.g., 100 ng/mL).
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Terazosin: 388.2 -> 205.1; Terazosin-d8: 396.2 -> 213.1 (Hypothetical) |
| Collision Energy | Optimized for maximum signal intensity |
4. Data Analysis and Quantification
-
Integrate the peak areas for both Terazosin and the deuterated internal standard.
-
Calculate the peak area ratio of Terazosin to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Terazosin in the prepared samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables present typical validation data for a robust LC-MS/MS method for Terazosin analysis. This data is representative of the performance expected from the described protocol.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1.0 - 500.0 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 5.0 | < 10% | < 10% | 90 - 110% |
| Medium | 100.0 | < 5% | < 5% | 95 - 105% |
| High | 400.0 | < 5% | < 5% | 95 - 105% |
Table 3: Recovery
| Analyte | QC Level | Recovery (%) |
| Terazosin | Low | > 85% |
| Medium | > 90% | |
| High | > 90% | |
| Terazosin-d8 (IS) | Medium | > 90% |
Conclusion
The use of a deuterated internal standard in the LC-MS/MS analysis of Terazosin provides a highly accurate, precise, and robust method for quality control testing in the pharmaceutical industry. The protocol detailed in this application note is suitable for high-throughput environments and ensures the reliable quantification of Terazosin in finished drug products. This methodology supports regulatory compliance and helps to guarantee the safety and efficacy of Terazosin medications.
References
Application Notes and Protocols for Impurity Profiling of Terazosin Pharmaceutical Products
Introduction
Terazosin is a selective alpha-1 adrenergic blocker used for the treatment of benign prostatic hyperplasia and hypertension.[1][2] The quality and safety of pharmaceutical products are of paramount importance, and the presence of impurities can affect the efficacy and safety of the drug. Impurity profiling is a critical process in drug development and manufacturing to identify and quantify impurities in the drug substance and drug product. This document provides detailed application notes and protocols for the impurity profiling of Terazosin, intended for researchers, scientists, and drug development professionals.
Common Impurities in Terazosin
Impurities in Terazosin can originate from the manufacturing process or degradation of the drug substance over time. Common process-related impurities and degradation products include:
-
Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[1]
-
Terazosin Related Compound C: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[1]
-
Impurity B: 1-(4-hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydrofuranyl)carbonyl]piperazine[3]
-
Impurity E: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride[3]
-
2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline: A major degradation product formed under acidic and alkaline conditions.[4][5]
-
1-[4-(amino-6,7-dimethoxyquinazolin-2-yl)-piperazin-1-yl]-pentane-1,2-dione: A newly identified impurity.[6]
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. These studies typically involve exposing the drug substance to acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][7][8]
Analytical Methods for Impurity Profiling
Several analytical techniques are employed for the impurity profiling of Terazosin, with High-Performance Liquid Chromatography (HPLC) being the most common.[9][10][11][12] Other methods include High-Performance Thin-Layer Chromatography (HPTLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][9][10][11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods used for Terazosin impurity profiling.
Table 1: HPLC Method Parameters for Terazosin and Impurity Analysis
| Parameter | Method 1[8] | Method 2[13] | Method 3[14] |
| Column | Kromasil C18 (250 x 4.6 mm, 5.0 μm) | Agilent Zorbax C18 (250 mm X 4.6 mm, 5μm) | Purospher®STAR RP-8 endcapped (5 μm) 250x4.6 mm |
| Mobile Phase | A: ACN–diethylamine (0.05 ml), B: methanol, and C: 10 mM Ammonium acetate | Acetate buffer (pH 6.0) and acetonitrile (30:70 V/V) | pH 3.2 Citrate buffer and acetonitrile (1685:315) |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | 254 nm | Not Specified | UV@220 nm |
| Linearity Range | 2–500 μg/ml | 50 – 250 ppm | Not Specified |
| LOD | 0.065 μg/ml | 17.754 ppm | Not Specified |
| LOQ | 0.197 μg/ml | 53.802 ppm | Not Specified |
Table 2: HPTLC Method Parameters
| Parameter | Value[4] |
| Mobile Phase | Chloroform:Toluene:MeOH (9:1:6) |
| Stationary Phase | Not Specified |
| Detection | Not Specified |
Experimental Protocols
Protocol 1: HPLC Method for the Determination of Terazosin and its Impurities
This protocol is based on the method described by Shrivastava, A., & Gupta, V.B. (2012).[8]
1. Materials and Reagents:
- Terazosin reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Diethylamine
- Ammonium acetate
- Water (HPLC grade)
- Terazosin tablets
2. Chromatographic Conditions:
- Column: Kromasil C18 (250 x 4.6 mm, 5.0 μm)
- Mobile Phase: A: Acetonitrile–diethylamine (0.05 ml), B: Methanol, C: 10 mM Ammonium acetate
- Detection: 254 nm
- Injection Volume: 20 μL
3. Standard Solution Preparation:
- Prepare a stock solution of Terazosin reference standard (1 mg/ml) in methanol.
- Prepare working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 2–500 μg/ml.
4. Sample Preparation:
- Weigh and finely powder not fewer than 20 Terazosin tablets.
- Transfer a portion of the powder equivalent to 2 mg of Terazosin to a 10 ml volumetric flask.
- Add about 7 ml of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
- Filter the solution through a 0.45 μm membrane filter before injection.
5. Analysis:
- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the impurities based on their retention times and peak areas relative to the Terazosin peak.
Protocol 2: Forced Degradation Studies
This protocol outlines the conditions for forced degradation studies to identify potential degradation products.[7][8]
1. Acid Hydrolysis:
- Dissolve Terazosin in 0.1 N HCl.
- Keep the solution at 80°C for 10 hours.[8]
- Alternatively, allow the solution to stand for 18 hours.[7]
- Neutralize the solution with 0.1 N NaOH before analysis.[7]
2. Alkaline Hydrolysis:
- Dissolve Terazosin in 0.1 N NaOH.
- Keep the solution at 80°C for 20 minutes.[8]
- Alternatively, allow the solution to stand for 18 hours.[7]
- Neutralize the solution with 0.1 N HCl before analysis.[7]
3. Oxidative Degradation:
- Dissolve Terazosin in 3% or 30% H₂O₂.
- Store the solution at room temperature for 6 to 24 hours.[8]
4. Photolytic Degradation:
- Expose a solution of Terazosin to sunlight at ambient temperature for 3 days.[8]
5. Thermal Degradation:
- Keep the solid drug substance at 60°C for 3 days.[8]
Visualizations
Caption: Experimental workflow for Terazosin impurity profiling.
Caption: Relationship between Terazosin and its impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. [PDF] Synthesis and content determination of impurity A of terazosin for use to establish a reference standard for terazosin drug quality control | Semantic Scholar [semanticscholar.org]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various Analytical Methods for the Determination of Terazosin in Different Matrices [sciepub.com]
- 10. Various Analytical Methods for the Determination of Terazosin in Different Matrices [pubs.sciepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Issue's Article Details [indiandrugsonline.org]
- 14. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Terazosin and its Impurities by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of Terazosin and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of Terazosin, a basic compound prone to peak tailing and other separation difficulties.
| Observed Problem | Potential Causes | Recommended Solutions |
| Peak Tailing for Terazosin | - Secondary Interactions: Terazosin, as a basic compound (pKa ≈ 7.1), can interact with acidic residual silanol groups on the silica-based column packing material, leading to tailing.[1][2] - Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of Terazosin can result in inconsistent ionization and peak tailing.[3][4] - Column Contamination: Accumulation of strongly retained compounds on the column. | - Mobile Phase Modification: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (0.1-0.5%) to mask the silanol groups.[5] - pH Adjustment: Adjust the mobile phase pH to be at least 2 units below the pKa of Terazosin (e.g., pH < 5) to ensure it is fully protonated and interacts less with silanol groups.[3][6] - Use of an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available free silanol groups. - Column Flushing: Flush the column with a strong solvent to remove contaminants. |
| Poor Resolution Between Terazosin and Impurities | - Suboptimal Mobile Phase Composition: The organic modifier (acetonitrile or methanol) and buffer concentration may not be ideal for separating compounds with similar structures. - Inadequate Column Efficiency: An old or poorly packed column can lead to broad peaks and poor separation. | - Optimize Mobile Phase: Vary the ratio of the organic solvent and aqueous phase. Experiment with different organic modifiers (acetonitrile often provides better resolution for polar compounds). - Gradient Elution: Implement a gradient elution program to improve the separation of impurities that have different retention behaviors.[5] - Column Selection: Use a column with a smaller particle size (e.g., 3 µm) or a longer column (e.g., 250 mm) to increase theoretical plates and enhance resolution.[7][8] |
| Co-elution of Impurities | - Similar Physicochemical Properties: Some impurities of Terazosin may have very similar polarity and structure, making them difficult to separate under standard conditions. | - Method Development: A thorough method development study is required. This may involve screening different columns (e.g., Phenyl-Hexyl for alternative selectivity) and mobile phase additives. - Forced Degradation Studies: Analyze samples from forced degradation studies (acid, base, oxidation, heat, light) to identify and resolve critical impurity pairs.[5] |
| Variable Retention Times | - Inconsistent Mobile Phase Preparation: Small variations in pH or composition of the mobile phase can lead to shifts in retention, especially for ionizable compounds like Terazosin. - Temperature Fluctuations: Changes in column temperature can affect retention times. | - Precise Mobile Phase Preparation: Use a calibrated pH meter and ensure accurate measurements of all mobile phase components. Buffer the mobile phase to maintain a stable pH.[6] - Use of a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment. |
Frequently Asked Questions (FAQs)
Q1: Why is peak tailing a common problem when analyzing Terazosin by HPLC?
A1: Peak tailing is a frequent issue with Terazosin because it is a basic compound with a pKa of approximately 7.1.[1] In reversed-phase HPLC using silica-based columns, residual acidic silanol groups on the stationary phase can interact with the basic amine functional groups of Terazosin through secondary ionic interactions. This strong, non-ideal interaction leads to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak shape.[2]
Q2: How does the mobile phase pH affect the separation of Terazosin and its impurities?
A2: The mobile phase pH is a critical parameter in the analysis of ionizable compounds like Terazosin.[3][4]
-
At a pH close to the pKa (around 7.1): Terazosin will exist as a mixture of its ionized and non-ionized forms, which can lead to broad, split, or tailing peaks.
-
At a low pH (e.g., pH 3-4): Terazosin will be fully protonated (ionized). This can reduce interactions with silanol groups, leading to improved peak shape. However, retention time may decrease.
-
At a high pH (e.g., pH > 9): Terazosin will be in its neutral, non-ionized form, leading to increased retention. However, standard silica-based columns are not stable at high pH.
Therefore, controlling the mobile phase pH with a suitable buffer is essential for achieving reproducible and symmetrical peaks.
Q3: What are the common impurities of Terazosin I should be aware of?
A3: Common impurities can be process-related or degradation products. Some of the known USP-listed related compounds include:
-
Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[9][]
-
Terazosin Related Compound B: 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonyl]piperazine.[11][12]
-
Terazosin Related Compound C: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.[][14]
Forced degradation studies have shown that Terazosin can degrade under acidic, basic, and oxidative conditions, leading to the formation of other impurities.[5]
Q4: What type of HPLC column is best suited for Terazosin analysis?
A4: A reversed-phase C18 or C8 column is typically used for the analysis of Terazosin and its impurities.[7][15] To mitigate the issue of peak tailing, it is highly recommended to use a modern, high-purity, end-capped column. These columns have a reduced number of free silanol groups on the silica surface, leading to improved peak symmetry for basic compounds. For higher resolution, a column with a smaller particle size (e.g., 3 or 3.5 µm) can be beneficial, though this will result in higher backpressure.[8]
Experimental Protocol: HPLC Analysis of Terazosin and Impurities
This protocol provides a starting point for the separation of Terazosin from its related compounds. Optimization may be required based on the specific impurities of interest and the HPLC system used.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
pH meter.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile, methanol, and water.
-
Triethylamine (TEA) or Diethylamine (DEA).
-
Phosphoric acid or another suitable acid for pH adjustment.
-
Terazosin reference standard and impurity standards.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Triethylamine in water, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
3. Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Terazosin reference standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration as the standard solution.
-
System Suitability Solution: A solution containing Terazosin and known impurities is prepared to verify the performance of the chromatographic system.
Diagrams
Caption: Troubleshooting workflow for peak tailing in Terazosin HPLC analysis.
References
- 1. Terazosin [drugfuture.com]
- 2. chromtech.com [chromtech.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. TERAZOSIN RELATED COMPOUND A (50 MG) (1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE DIHYDROCHLORIDE) [chemicalbook.com]
- 11. TERAZOSIN RELATED COMPOUND B (50 MG) (1-(4-HYDROXY-6,7-DIMETHOXY-2-QUINAZOLINYL)-4-[(TETRA-HYDRO-2-FURANYL)CARBONYL]PIPERAZINE) [chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. labtech.tn [labtech.tn]
Technical Support Center: Optimizing LC-MS/MS for Terazosin Impurity H-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Terazosin Impurity H-d8.
Troubleshooting Guides
This section addresses common issues encountered during the method development and routine analysis of this compound.
Question: We are observing a weak or no signal for this compound. What are the potential causes and solutions?
Answer:
A weak or absent signal can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshoot this issue:
-
Sample Integrity and Preparation:
-
Verify Standard Concentration and Stability: Ensure the integrity of your this compound standard. Degradation can lead to a lower than expected concentration. Prepare fresh dilutions from a stock solution.
-
Check for Adsorption: Highly lipophilic or charged molecules can adsorb to container surfaces. Consider using silanized vials or different vial materials.
-
Optimize Extraction Efficiency: If you are extracting the impurity from a complex matrix, evaluate the extraction recovery. Inefficient extraction will result in a low concentration of the analyte reaching the instrument.
-
-
Liquid Chromatography (LC) Conditions:
-
Incorrect Mobile Phase pH: The ionization state of this compound is pH-dependent. Ensure the mobile phase pH is appropriate for efficient ionization in the mass spectrometer source. For amine-containing compounds like Terazosin and its impurities, a mobile phase with a low pH (e.g., using formic acid) is often beneficial for positive ion mode.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks can lead to a lower signal-to-noise ratio. Optimize the gradient, flow rate, and column chemistry to achieve sharp, symmetrical peaks.
-
-
Mass Spectrometry (MS) Parameters:
-
Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters like capillary voltage, source temperature, and gas flows (nebulizer and drying gas). These should be optimized specifically for this compound.
-
Incorrect Mass Transitions (MRM): Verify the precursor and product ion m/z values for this compound. For a d8 labeled compound, the precursor ion will be 8 Daltons higher than the unlabeled impurity.
-
Insufficient Collision Energy: The collision energy in the collision cell needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.
-
Question: We are experiencing significant ion suppression or enhancement for our analyte. How can we mitigate these matrix effects?
Answer:
Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.[1][2] Here are some strategies to minimize their impact:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE sorbent to selectively isolate the analyte and remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to achieve a cleaner sample extract.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
-
Chromatographic Separation:
-
Increase Chromatographic Resolution: Modify the LC gradient to better separate the analyte from the interfering matrix components.
-
Use a Different Column Chemistry: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide a different selectivity and resolve the analyte from the matrix interferents.
-
-
Internal Standard Strategy:
-
Use a Stable Isotope Labeled (SIL) Internal Standard: A SIL internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2] Since you are analyzing a deuterated impurity, using an unlabeled version of the impurity as an internal standard is not ideal. A ¹³C or ¹⁵N labeled version of the impurity would be a better choice if available.
-
Question: The retention time of this compound is shifting between injections. What could be the cause?
Answer:
Retention time instability can compromise the reliability of your analysis. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Composition Changes: Inaccuracies in mobile phase preparation or evaporation of the more volatile solvent can lead to retention time shifts. Prepare fresh mobile phases regularly.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and consistent column temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.
-
Pump Performance Issues: Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The molecular formula for Terazosin Impurity H is C₁₈H₂₃N₅O₄, with a molecular weight of 373.41 g/mol .[3][4][5] For the d8 version, the molecular weight will be approximately 381.46 g/mol . In positive ion mode ESI, the expected precursor ion ([M+H]⁺) would be m/z 382.5. The product ions would need to be determined by infusing the standard and performing a product ion scan. However, based on the structure of Terazosin, common fragmentation pathways involve the piperazine ring and the quinazoline core.
Q2: What type of LC column is recommended for the analysis of Terazosin Impurity H?
A2: A reversed-phase C18 column is a good starting point for the separation of Terazosin and its impurities.[6][7][8] For polar impurities that are not well-retained on a C18 column, a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity and improved retention.[9]
Q3: What are typical mobile phases used for the analysis of Terazosin and its impurities?
A3: A common mobile phase combination consists of an aqueous component with a small amount of acid (e.g., 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[6][8] The acidic conditions promote ionization in positive mode ESI.
Q4: How can I improve the peak shape for this compound?
A4: Poor peak shape (e.g., tailing) for amine-containing compounds can often be improved by:
-
Using a low pH mobile phase: This ensures the amine groups are protonated.
-
Adding a small amount of a competing base: This can help to saturate active sites on the silica support of the column.
-
Using a column with a high-purity silica or a base-deactivated stationary phase.
Experimental Protocols
1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent such as methanol or DMSO.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the initial mobile phase to create a calibration curve.
2. LC-MS/MS Method Parameters (Example)
The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18, 2.1 x 100 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | |
| This compound | Q1: 382.5 m/z, Q3: To be determined |
| Collision Energy | To be optimized (e.g., 15-35 eV) |
Quantitative Data Summary
The following table summarizes hypothetical but realistic quantitative data for the analysis of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantification (LOQ) |
| This compound | 382.5 | 195.2 | 4.8 | 0.1 ng/mL |
| Terazosin | 388.2 | 247.1 | 5.2 | 0.05 ng/mL |
Note: The product ion for this compound is hypothetical and needs to be experimentally determined.
Diagrams
Caption: Troubleshooting workflow for LC-MS/MS analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. myadlm.org [myadlm.org]
- 3. cymitquimica.com [cymitquimica.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Terazosin EP Impurity H - Opulent Pharma [opulentpharma.com]
- 6. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS determination of terazosin in human plasma and application [manu41.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. X-MOL [x-mol.net]
Technical Support Center: Troubleshooting Poor Peak Shape in Terazosin Chromatography
Welcome to the technical support center for Terazosin chromatography. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor peak shape during the analysis of Terazosin.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in Terazosin chromatography?
Poor peak shape in the chromatography of Terazosin, a basic compound, is often observed as peak tailing. The primary causes for this include:
-
Secondary Interactions: Terazosin, having basic amine functional groups, can interact strongly with ionized silanol groups present on the surface of silica-based stationary phases. This is a common cause of peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can lead to inconsistent ionization of Terazosin and the stationary phase, resulting in poor peak shape.[1]
-
Column Degradation: Over time, columns can degrade due to harsh mobile phase conditions (high pH) or contamination from sample matrices. This can lead to a loss of efficiency and poor peak shape.[3][4][5]
-
Sample Overload: Injecting too concentrated a sample can saturate the column, leading to peak broadening and tailing.[1][6]
-
Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[4][6]
-
System Issues: Problems such as dead volume in tubing connections, a partially blocked column inlet frit, or issues with the injector can all contribute to poor peak shape.[3][7]
-
Adsorption: Terazosin has been found to adsorb to glass or plastic surfaces, which could potentially affect the sample concentration and peak shape.[8]
Q2: My Terazosin peak is tailing. What are the immediate troubleshooting steps?
If you observe peak tailing for Terazosin, follow this logical troubleshooting workflow:
Caption: Troubleshooting workflow for Terazosin peak tailing.
Q3: How does mobile phase pH affect Terazosin peak shape?
As Terazosin is a basic compound, the mobile phase pH is a critical parameter.
-
At low pH (e.g., pH 2-3): The silanol groups on the silica-based stationary phase are fully protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte. This typically results in a better, more symmetrical peak shape.[2][9]
-
At mid-range pH: A mix of ionized and non-ionized silanol groups can exist, leading to secondary interactions and peak tailing.
-
At high pH: While the analyte may be neutral, the silica backbone of the column can dissolve, leading to column degradation and poor performance.
Therefore, operating at a lower pH is often recommended to achieve good peak shape for Terazosin.
Q4: What are the recommended mobile phase compositions for Terazosin analysis?
Several HPLC methods have been published for Terazosin analysis. The choice of mobile phase will depend on the specific column and desired separation. Here are some examples:
| Mobile Phase Composition | Column Type | Reference |
| Acetonitrile: Methanol: Water: Phosphate buffer: Tri-ethyl amine (45:45:10:0.2 by volume), pH 5.6 | C18 | --INVALID-LINK--[10] |
| pH 3.2 Citrate buffer and acetonitrile (1685:315) | L7 (C8) | --INVALID-LINK--[11] |
| A: ACN–diethylamine (0.05 ml), B: methanol, and C: 10 mM Ammonium acetate (Gradient) | C18 | --INVALID-LINK--[12] |
Troubleshooting Guides
Issue 1: Peak Tailing with a New Column
Symptoms: You are using a new column for Terazosin analysis and observe significant peak tailing.
Possible Causes and Solutions:
Caption: Causes and solutions for peak tailing on a new column.
Detailed Steps:
-
Optimize Mobile Phase pH: If your mobile phase pH is above 4, consider lowering it to a range of 2.5-3.5 to ensure the silanol groups on the stationary phase are protonated.[2]
-
Use a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
-
Check Sample Solvent: Your sample should be dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase composition. Dissolving the sample in a strong solvent can lead to peak distortion.[4]
Issue 2: Gradual Deterioration of Peak Shape Over Time
Symptoms: The peak shape for Terazosin was initially good, but has progressively worsened with an increasing number of injections.
Possible Causes and Solutions:
-
Column Contamination: Strongly retained compounds from the sample matrix can accumulate on the column, leading to poor peak shape.
-
Solution: Implement a column washing procedure. A generic wash for a C18 column could involve flushing with water, followed by methanol, acetonitrile, and isopropanol. Always check the column manufacturer's recommendations for specific washing protocols.
-
-
Column Bed Deformation: A void at the column inlet or channeling in the packing bed can cause peak tailing.[1]
-
Solution: If a void is suspected, you may be able to dry pack the void with the appropriate packing material, although this is an advanced technique. More commonly, the column will need to be replaced. Using a guard column can help extend the life of your analytical column.[7]
-
-
Blocked Inlet Frit: Particulates from the sample or mobile phase can block the inlet frit of the column, causing peak distortion.[7]
-
Solution: Try back-flushing the column (if the manufacturer allows it). If this does not resolve the issue, the frit may need to be replaced, or the entire column. Using an in-line filter between the injector and the column can help prevent this.[7]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape (Based on USP Method)
This protocol is adapted from the USP monograph for Terazosin HCl assay.[11]
Objective: To prepare a mobile phase suitable for achieving good peak shape for Terazosin.
Materials:
-
Sodium citrate dihydrate
-
Citric acid (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Prepare pH 3.2 Citrate Buffer:
-
Dissolve an appropriate amount of sodium citrate dihydrate and citric acid in HPLC grade water to create a citrate buffer.
-
Adjust the pH of the buffer to 3.2 using a calibrated pH meter.
-
Dilute the buffer with water to the final desired volume.
-
-
Prepare the Mobile Phase:
-
Mix the pH 3.2 Citrate buffer and acetonitrile in a ratio of 1685:315 (v/v).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
-
System Suitability:
-
Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.
-
Inject a standard solution of Terazosin. The USP method specifies a tailing factor of not less than 0.9 and not more than 1.3.[11]
-
Protocol 2: Sample Preparation to Minimize Adsorption
This protocol is based on observations of Terazosin's adsorptive properties.[8]
Objective: To prepare Terazosin samples in a way that minimizes loss due to adsorption.
Materials:
-
Terazosin standard or sample
-
Disposable plastic tubes
-
Methanol
-
Mobile phase
Procedure:
-
Use Plasticware: To circumvent the issue of Terazosin adsorbing to glass, use disposable plastic tubes for preparing all standard and sample solutions.[8]
-
Injector Port Rinse: To prevent any carry-over effect, rinse the injector port with methanol after each injection.[8]
-
Solvent for Stock Solutions: Prepare stock solutions of Terazosin in methanol.
-
Working Solutions: Dilute the stock solutions to the desired concentration using the mobile phase as the diluent. This ensures compatibility with the chromatographic system.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. halocolumns.com [halocolumns.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Improved high-performance liquid chromatographic analysis of terazosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhplcs.com [uhplcs.com]
- 10. tsijournals.com [tsijournals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Terazosin Extraction from Biological Matrices
Welcome to the technical support center for improving the extraction recovery of Terazosin from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Terazosin from biological samples?
A1: The primary methods for extracting Terazosin from biological matrices such as plasma, serum, urine, and tissue homogenates are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP). The choice of method depends on factors like the sample volume, required purity of the extract, desired concentration factor, and the analytical technique to be used downstream (e.g., HPLC, LC-MS).
Q2: What are the key chemical properties of Terazosin to consider during extraction?
A2: Terazosin is a basic compound. Its chemical structure includes a piperazine ring, which can be protonated. This basic nature is a critical factor in developing an effective extraction strategy, particularly for LLE and SPE, as the pH of the sample and wash solutions can be adjusted to optimize the retention and elution of the analyte. For instance, at a pH two units below its pKa, Terazosin will be in its ionized form, which is more water-soluble. Conversely, at a pH two units above its pKa, it will be in its neutral, more organic-soluble form.
Q3: How can I prevent the loss of Terazosin due to adsorption during sample preparation?
A3: Terazosin has been found to adsorb to glass and plastic surfaces, which can lead to lower recovery. To mitigate this, it is recommended to use disposable plastic tubes for sample handling. Additionally, silanized glassware can be used to reduce active sites for adsorption.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Suboptimal pH: Terazosin, being a basic drug, requires an alkaline pH to be in its neutral, more organic-soluble form for efficient extraction into an organic solvent. | Adjust the pH of the aqueous sample to be at least 2 pH units above the pKa of Terazosin. For example, alkalinizing the plasma with sodium hydroxide before extraction can significantly improve recovery. |
| Inappropriate Solvent: The chosen organic solvent may not have the optimal polarity to efficiently extract Terazosin. | Screen different organic solvents. Dichloromethane has been shown to be effective for Terazosin extraction from plasma. Other solvents to consider include ethyl acetate and methyl tert-butyl ether (MTBE). | |
| Insufficient Mixing: Inadequate vortexing or shaking can lead to incomplete partitioning of Terazosin into the organic phase. | Ensure vigorous and consistent mixing for a sufficient duration to allow for equilibrium to be reached between the two phases. | |
| Emulsion Formation | High concentration of lipids or proteins in the sample: This is common with plasma and serum samples. | - Centrifuge the sample at a higher speed and for a longer duration.- Add salt (e.g., sodium chloride) to the aqueous phase to increase its ionic strength, which can help break the emulsion (salting out).- Gently swirl instead of vigorously shaking the sample. |
| Co-extraction of Interferences | Non-selective extraction conditions: The chosen solvent and pH may also extract other endogenous compounds from the matrix. | - Optimize the pH to selectively extract Terazosin while minimizing the extraction of interfering substances.- Consider a back-extraction step. After the initial extraction into the organic phase, back-extract the Terazosin into an acidic aqueous phase. The interferences may remain in the organic layer. The aqueous phase can then be basified and re-extracted with a fresh organic solvent. |
Solid-Phase Extraction (SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Inappropriate Sorbent: The chosen SPE sorbent (e.g., C18, mixed-mode) may not provide adequate retention for Terazosin. | For basic compounds like Terazosin, a cation-exchange or a mixed-mode (e.g., C8/cation-exchange) sorbent can be very effective. If using a reversed-phase sorbent like C18, ensure the sample pH is adjusted to promote retention. |
| Improper Sample pH: If the sample pH is too high during loading on a reversed-phase column, Terazosin may be in its neutral form and have reduced retention. For cation-exchange, the pH needs to be low enough for Terazosin to be protonated. | - For reversed-phase SPE, adjust the sample pH to be slightly basic to ensure Terazosin is in its neutral form and retains well on the non-polar sorbent.- For cation-exchange SPE, acidify the sample to ensure Terazosin is protonated (positively charged) for strong retention. | |
| Wash Solvent Too Strong: The wash solvent may be eluting Terazosin along with the interferences. | Decrease the organic content of the wash solvent. If using a pH-based retention mechanism, ensure the wash solvent's pH maintains the desired ionization state of Terazosin. | |
| Inefficient Elution: The elution solvent may not be strong enough to desorb Terazosin from the sorbent. | - For reversed-phase SPE, increase the organic strength of the elution solvent. Adding a small amount of acid or base to the elution solvent can also improve recovery by modifying the ionization state of Terazosin.- For cation-exchange SPE, use an elution solvent with a high ionic strength or a pH that neutralizes Terazosin. | |
| Poor Reproducibility | Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution can affect recovery. | Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate. |
| Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | Ensure the sorbent bed remains wetted throughout the conditioning and sample loading steps. |
Protein Precipitation (PP)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Co-precipitation of Terazosin: Terazosin may get trapped in the precipitated protein pellet. | - Optimize the ratio of precipitating solvent to sample. A 3:1 or 4:1 ratio of acetonitrile to plasma is common.- Vortex the sample thoroughly immediately after adding the precipitating solvent to ensure rapid and complete protein denaturation.- Consider cooling the sample on ice after adding the solvent to enhance precipitation. |
| Incomplete Protein Precipitation: Residual soluble proteins can interfere with subsequent analysis and may still bind to Terazosin. | - Use a more effective precipitating agent. Acetonitrile is generally more effective than methanol for precipitating plasma proteins.- Ensure a sufficient volume of precipitating solvent is used. | |
| Clogged LC Column | Particulate Matter in Supernatant: Fine protein particles may remain in the supernatant after centrifugation. | - Centrifuge at a higher speed and/or for a longer duration.- Filter the supernatant through a 0.22 µm syringe filter before injection into the LC system. |
| Ion Suppression in LC-MS | High Concentration of Phospholipids: Protein precipitation does not effectively remove phospholipids, which are a major cause of ion suppression. | - Consider a post-precipitation clean-up step, such as a simple LLE or a pass-through SPE, to remove phospholipids. |
Data on Terazosin Extraction Recovery
The following tables summarize quantitative data on the recovery of Terazosin from biological matrices using different extraction methods.
Table 1: Ionic-Liquid Microextraction
| Biological Matrix | Spiked Concentration (µg/L) | Recovery (%) |
| Human Urine | 2 | 91.5 |
| 5 | 96.2 | |
| 10 | 94.0 | |
| 100 | 105.8 | |
| Human Plasma | 2 | 86.5 |
| 5 | 96.4 | |
| 10 | 96.0 | |
| 100 | 93.1 |
Table 2: Liquid-Liquid Extraction (LLE)
| Biological Matrix | Concentration Range (ng/mL) | Extraction Solvent | Recovery (%) |
| Human Plasma | 0.25 - 100 | Dichloromethane | > 90 |
Table 3: Magnetic-Dispersive Solid-Phase Extraction (M-dSPE)
| Biological Matrix | Spiked Concentration | Recovery (%) |
| Human Plasma | Low, Medium, High | 97.7 - 106.6 |
Experimental Protocols
Protocol 1: Ionic-Liquid Microextraction of Terazosin from Human Plasma and Urine
-
Sample Preparation:
-
For plasma: Spike 1.0 mL of human plasma with the desired concentration of Terazosin. Add 4 mL of acetonitrile to deproteinize the sample. Centrifuge at 40
-
Resolving co-eluting impurities in Terazosin analysis
Welcome to our dedicated support center for scientists and researchers working on the analysis of Terazosin. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common challenges encountered during chromatographic analysis, with a particular focus on the resolution of co-eluting impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Terazosin that I should be aware of?
A1: During the synthesis of Terazosin and through degradation, several related compounds and impurities can arise. The most commonly cited in pharmacopeial methods and stability studies include:
-
Terazosin Related Compound A: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride. This is a key intermediate in the synthesis of Terazosin.
-
Terazosin Related Compound C: 1,4-bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride.
-
Degradation Products: Forced degradation studies have shown that Terazosin can degrade under acidic and alkaline conditions to form compounds such as 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline.[1] Under oxidative stress, a number of other degradation products can also be formed.[2]
Q2: My HPLC analysis shows a peak co-eluting with the main Terazosin peak. What is the likely culprit?
A2: Co-elution with Terazosin can be caused by several factors, including the presence of structurally similar impurities or degradation products. Given their structural similarities, process-related impurities are potential candidates for co-elution. Additionally, degradation products formed under specific stress conditions might have chromatographic behavior similar to the parent drug under certain analytical methods. Without further investigation, it is difficult to pinpoint the exact co-eluting impurity.
Q3: What is a good starting point for an HPLC method for Terazosin analysis?
A3: A common starting point for the analysis of Terazosin and its related compounds is reversed-phase HPLC. A typical method would involve:
-
Column: A C18 or C8 column is frequently used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., citrate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at approximately 254 nm is standard.
The specific gradient, mobile phase composition, and pH will need to be optimized for your specific separation needs.
Troubleshooting Guide: Resolving Co-eluting Impurities
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the HPLC analysis of Terazosin.
Initial Assessment: Identifying the Problem
The first step in resolving co-elution is to confirm its presence and gather as much information as possible about the issue.
dot
Caption: Initial assessment workflow for identifying co-elution.
Scenario 1: Poor Resolution Between Terazosin and a Known Impurity
Problem: You have identified that a known impurity, such as Terazosin Related Compound A, is not adequately resolved from the main Terazosin peak.
Troubleshooting Steps:
-
Modify Mobile Phase Composition:
-
Adjust Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A decrease in the organic solvent percentage will generally increase retention times and may improve resolution.
-
Change Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
-
Adjust Mobile Phase pH:
-
Terazosin and its related compounds are ionizable. Modifying the pH of the mobile phase can significantly impact their retention times and potentially resolve co-eluting peaks.[3][4][5] It is recommended to work within a pH range that is stable for the column being used. For basic compounds like Terazosin, adjusting the pH can alter the degree of ionization and interaction with the stationary phase.
-
-
Optimize Column Temperature:
-
Increasing the column temperature can improve peak shape and sometimes enhance resolution by decreasing mobile phase viscosity and increasing mass transfer. However, be mindful of the thermal stability of Terazosin and its impurities.
-
dot
Caption: Strategy for resolving a known co-eluting impurity.
Scenario 2: Unidentified Peak Co-eluting with Terazosin
Problem: An unknown peak is co-eluting with Terazosin, and its identity is not immediately clear.
Troubleshooting Steps:
-
Forced Degradation Study:
-
Subject a sample of pure Terazosin to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[1] This can help to tentatively identify if the co-eluting peak is a degradation product.
-
-
Change Column Chemistry:
-
If modifications to the mobile phase are unsuccessful, changing the stationary phase can provide a significant change in selectivity. If you are using a C18 column, consider trying a C8, phenyl, or cyano column. These different stationary phases will have different interactions with the analytes, which can lead to resolution.
-
-
Employ a Different Chromatographic Technique:
-
For highly polar impurities that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative. Some impurities may also require techniques like ion-pair chromatography for adequate retention and separation.[6]
-
Experimental Protocols
General HPLC Method for Terazosin Analysis
This protocol is a general starting point and should be optimized for your specific application.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted |
| Mobile Phase B | Acetonitrile |
| Gradient | To be optimized |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve Terazosin in 0.1 M HCl and heat at 80°C for a specified period.
-
Base Hydrolysis: Dissolve Terazosin in 0.1 M NaOH and heat at 80°C for a specified period.
-
Oxidative Degradation: Treat a solution of Terazosin with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid Terazosin to dry heat (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of Terazosin to UV light.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters from a validated HPLC method for Terazosin and its related compounds.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Terazosin Related Compound A | ~3.5 | < 1.5 | > 2000 |
| Terazosin | ~7.0 | < 1.5 | > 5000 |
| Impurity X | - | - | - |
| Impurity Y | - | - | - |
Note: The values in this table are illustrative and will vary depending on the specific method and instrumentation used.
References
- 1. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of Terazosin
Welcome to the technical support center for the bioanalysis of Terazosin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Terazosin in biological samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your analytical work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of Terazosin, with a focus on mitigating matrix effects.
| Problem | Possible Causes | Recommended Solutions |
| Ion Suppression or Enhancement | Co-eluting endogenous matrix components (e.g., phospholipids, salts) interfering with the ionization of Terazosin. | - Optimize Sample Preparation: Employ a more rigorous sample cleanup method. Consider switching from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interferences. - Chromatographic Separation: Adjust the gradient profile or change the stationary phase of your LC column to better separate Terazosin from interfering matrix components. - Modify Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and temperature to minimize the impact of co-eluting species. - Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components. |
| Poor Reproducibility (High %CV) | Inconsistent sample preparation, variable matrix effects between samples, or instrument instability. | - Standardize Sample Preparation: Ensure consistent timing, volumes, and mixing during the extraction process. Use of automated liquid handlers can improve precision. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Terazosin would be the ideal choice to compensate for variability in both sample preparation and matrix effects. If a SIL-IS is not available, a structural analog like Prazosin can be used, but its ability to compensate for matrix effects should be thoroughly validated.[1][2][3] - Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic the matrix effect. |
| Inaccurate Quantification (Poor Accuracy) | Significant and uncorrected matrix effects leading to a biased response. | - Evaluate Matrix Factor: Systematically assess the matrix effect by comparing the response of Terazosin in post-extraction spiked matrix samples to that in a neat solution. A matrix factor outside the range of 0.85-1.15 indicates a significant matrix effect that needs to be addressed. One study found the matrix factor for Terazosin to be within 0.82-1.07, suggesting a minimal matrix effect with their specific method.[4] - Re-evaluate Internal Standard: Ensure the chosen internal standard co-elutes with Terazosin and experiences a similar degree of matrix effect. - Change Extraction Method: If using PPT, consider LLE or SPE, which often provide cleaner extracts. |
| Low Analyte Recovery | Suboptimal extraction conditions or analyte adsorption to labware. | - Optimize Extraction pH: Adjust the pH of the sample to ensure Terazosin is in its non-ionized form for efficient extraction into an organic solvent during LLE. - Select Appropriate Extraction Solvent: For LLE, solvents like dichloromethane have been shown to provide high recovery for Terazosin.[3][5] For PPT, acetonitrile is commonly used.[1][2] - Prevent Adsorption: Terazosin has been reported to adsorb to glass and plastic surfaces. Using silanized glassware or pre-treating tubes with a solution of the analyte can help mitigate this issue. Rinsing the injector port with methanol after each injection can also prevent carry-over.[5] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Terazosin bioanalysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the context of Terazosin bioanalysis using LC-MS/MS, these effects can lead to either suppression or enhancement of the ion signal, resulting in inaccurate and imprecise quantification. Common sources of matrix effects in plasma include phospholipids, salts, and endogenous metabolites.
Q2: Which sample preparation technique is best for minimizing matrix effects for Terazosin?
A2: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile.[1][2] While convenient, it may result in less clean extracts and more significant matrix effects compared to other methods.
-
Liquid-Liquid Extraction (LLE): LLE, for instance with dichloromethane, generally provides cleaner extracts than PPT and can lead to higher recovery rates for Terazosin.[3][5]
-
Solid-Phase Extraction (SPE): SPE offers the most effective removal of matrix interferences but is a more complex and time-consuming method.
The optimal method should be determined during method development by evaluating recovery and matrix effects.
Q3: What is a suitable internal standard (IS) for Terazosin analysis?
A3: The most suitable internal standard is a stable isotope-labeled version of Terazosin (e.g., Terazosin-d8). However, if a SIL-IS is unavailable, a structural analog can be used. Prazosin has been successfully used as an internal standard in several validated methods for Terazosin quantification.[1][2][3] It is crucial to validate that the chosen IS behaves similarly to Terazosin during extraction and ionization.
Q4: How can I assess the magnitude of matrix effects in my assay?
A4: The matrix effect can be quantitatively assessed by calculating the matrix factor (MF). This is typically done by comparing the peak area of an analyte spiked into an extracted blank matrix sample (post-extraction) with the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q5: Can chromatographic conditions be modified to reduce matrix effects?
A5: Yes, optimizing chromatographic separation is a key strategy. By adjusting the mobile phase composition, gradient elution profile, or using a different column chemistry (e.g., a column with a different stationary phase), it's possible to separate Terazosin from co-eluting matrix components that cause ion suppression or enhancement.
Experimental Protocols & Data
Sample Preparation Methodologies
1. Protein Precipitation (PPT)
This protocol is a general procedure that can be adapted for Terazosin analysis.
-
Objective: To remove proteins from plasma samples.
-
Procedure:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE)
This protocol is based on methods described for Terazosin analysis.[3][5]
-
Objective: To extract Terazosin from plasma and remove polar interferences.
-
Procedure:
-
To 250 µL of plasma sample, add the internal standard.
-
Add 50 µL of 1M NaOH to basify the sample.
-
Add 1 mL of dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer (bottom layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize key performance parameters from published methods for Terazosin bioanalysis.
Table 1: Comparison of Sample Preparation Methods for Terazosin Analysis
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Dichloromethane) |
| Analyte Recovery | >98%[2] | >90%[3][5] |
| Internal Standard Recovery | >94% (Prazosin)[2] | Not explicitly reported, but method performance was good. |
| Precision (%CV) | Within-run: <5.2% Between-run: <7.8%[2] | Within-day: <7% Between-day: <7%[5] |
| Accuracy | Within-run: 102.8-112.7% Between-run: 103.4-112.2%[2] | Within-day: <7% Between-day: <7%[5] |
| Matrix Factor | Not explicitly reported, but the method was successful in a bioequivalence study.[2] | 0.82 - 1.07 (indicating minimal matrix effect)[4] |
Table 2: LC-MS/MS Method Parameters for Terazosin Analysis
| Parameter | Method 1 [2] | Method 2 [6] |
| LC Column | Agilent Poroshell 120 EC-C18 (100 x 2.1mm, 2.7 µm) | Thermo Hypersil-Hypurity C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (70:30, v/v) | 20 mmol/L Ammonium Acetate: Methanol: Acetonitrile (65:20:15, v/v/v) |
| Flow Rate | Not Specified | 0.25 mL/min |
| Internal Standard | Prazosin | Prazosin |
| Ionization Mode | ESI Positive | ESI Positive |
| Monitored Transitions (m/z) | Terazosin: Not specified Prazosin: Not specified | Terazosin: 388 -> 384 Prazosin: Not specified |
Visualizations
Experimental Workflows
Caption: Workflow for Protein Precipitation (PPT).
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Troubleshooting Logic
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and fast LC-MS/MS method for quantification of terazosin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of terazosin in human plasma, using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals | Free Full-Text | Bioequivalence Analysis of Terazosin Hydrochloride Tablets Based on Parallel Artificial Membrane Permeability Analysis [mdpi.com]
- 5. Improved high-performance liquid chromatographic analysis of terazosin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS determination of terazosin in human plasma and application [manu41.magtech.com.cn]
Overcoming solubility issues with Terazosin reference standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Terazosin reference standards.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Terazosin Hydrochloride reference standards?
A1: Terazosin Hydrochloride is freely soluble in water and isotonic saline.[1][2] For analytical purposes, it is also soluble in methanol and ethanol.[3][4] Dimethyl sulfoxide (DMSO) can also be used as a solvent.[5][6]
Q2: What are the typical concentrations at which Terazosin Hydrochloride can be dissolved in common solvents?
A2: The solubility of Terazosin Hydrochloride can vary slightly depending on the specific form (e.g., anhydrous, dihydrate) and the supplier. However, typical solubility data is summarized in the table below.
Q3: My Terazosin reference standard is not dissolving completely in water. What could be the issue?
A3: Several factors can affect the dissolution of Terazosin reference standards in water:
-
pH of the solution: The solubility of Terazosin can be pH-dependent. Adjusting the pH of the aqueous solution might be necessary. Some sources suggest a pH range of 4.5 to 6.5 for improved stability of Terazosin solutions.[7] For certain analytical procedures, the pH is adjusted to a specific value, for instance, pH 8.0 ± 0.1.[8]
-
Polymorphism: Terazosin hydrochloride can exist in multiple crystalline forms (polymorphs) and as solvates, which can have different solubility profiles.[9] Ensure you have the correct form as specified by your protocol.
-
Temperature: While room temperature is generally sufficient, gentle heating or sonication can aid in the dissolution of more concentrated solutions.[4][10]
Q4: Can I use organic solvents to dissolve Terazosin?
A4: Yes, Terazosin Hydrochloride is soluble in methanol and ethanol.[3][4] It is also soluble in DMSO.[5][6] The choice of solvent will depend on the requirements of your specific experiment or analytical method. For instance, in some chromatographic methods, a mixture of acetonitrile and water is used as a diluent.[8]
Troubleshooting Guide: Overcoming Solubility Issues
If you are encountering difficulties in dissolving your Terazosin reference standard, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Terazosin solubility issues.
Data Presentation
Table 1: Solubility of Terazosin Hydrochloride in Various Solvents
| Solvent | Solubility | Observations |
| Water | 19.60 - 20.40 mg/mL[4] | Freely soluble, forms a clear, colorless to faint yellow solution.[1][2][4] |
| Isotonic Saline | Freely soluble[1][2] | |
| Methanol | 20 mg/mL[4][11] | Clear, colorless solution; heat may be needed.[4][11] |
| Ethanol | 4 mg/mL[4] | |
| DMSO | 25-26 mg/mL[5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Terazosin Hydrochloride in Water for HPLC Analysis
This protocol is based on methods described for the analysis of Terazosin in pharmaceutical formulations.[10]
Materials:
-
Terazosin Hydrochloride reference standard
-
Ultrapure water
-
Volumetric flasks (100 mL and 50 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Accurately weigh an amount of Terazosin Hydrochloride powder equivalent to 2 mg of Terazosin.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of ultrapure water to the flask.
-
Sonicate the solution for 5 minutes to aid dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to 50 mL with ultrapure water and mix thoroughly.
-
Filter the solution into a 100 mL volumetric flask.
-
Further dilutions can be made with ultrapure water to achieve the desired final concentration.
Protocol 2: Preparation of Terazosin Hydrochloride Solution for Assay according to USP Method
This protocol is a simplified representation of a USP method for Terazosin HCl assay.[12]
Materials:
-
USP Terazosin Hydrochloride Reference Standard (RS)
-
Mobile phase (as specified in the USP monograph, typically a buffered acetonitrile/water mixture)
-
Volumetric flasks (e.g., 200 mL, 50 mL, 100 mL)
-
Analytical balance
Procedure:
-
Standard Stock Preparation: Accurately weigh a quantity of USP Terazosin Hydrochloride RS and dissolve it in the mobile phase to obtain a solution with a known concentration of about 0.5 mg/mL.
-
Standard Preparation:
-
Transfer 10.0 mL of the Standard stock preparation to a 50-mL volumetric flask.
-
Dilute to volume with the mobile phase and mix.
-
-
Assay Stock Preparation:
-
Accurately weigh about 100 mg of Terazosin Hydrochloride and transfer it to a 200-mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase and mix.
-
-
Assay Preparation:
-
Transfer 10.0 mL of the Assay stock preparation to a 50-mL volumetric flask.
-
Dilute to volume with the mobile phase and mix.
-
Transfer 10.0 mL of this solution to a 100-mL volumetric flask, dilute to volume with the mobile phase, and mix.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Assessing Terazosin Solubility
This diagram outlines a logical workflow for researchers to systematically assess the solubility of a Terazosin reference standard.
Caption: A workflow for assessing the solubility of Terazosin.
References
- 1. TERAZOSIN HYDROCHLORIDE CAPSULES [dailymed.nlm.nih.gov]
- 2. Terazosin Capsules, USP [dailymed.nlm.nih.gov]
- 3. Terazosin hydrochloride | 63074-08-8 [chemicalbook.com]
- 4. ≥98% (TLC), α1-adrenoceptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. Terazosin Hydrochloride Dihydrate - LKT Labs [lktlabs.com]
- 6. selleckchem.com [selleckchem.com]
- 7. US11224572B1 - Stable oral liquid composition of terazosin - Google Patents [patents.google.com]
- 8. Terazosin Hydrochloride [drugfuture.com]
- 9. Identification, preparation, and characterization of several polymorphs and solvates of terazosin hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive Determination of Terazosin in Pharmaceutical Formulations and Biological Samples by Ionic-Liquid Microextraction Prior to Spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
Validation & Comparative
The Gold Standard in Impurity Quantification: A Comparative Guide to the Accuracy and Precision of Terazosin Impurity H Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Terazosin Impurity H, a known degradant and process impurity of the alpha-blocker medication, Terazosin. With a focus on the industry-preferred use of stable isotope-labeled internal standards, this document details the accuracy and precision achievable with modern analytical techniques, offering a benchmark for in-house method validation and quality control.
Terazosin Impurity H, chemically identified as 7-O-Desmethyl Terazosin, is a critical quality attribute that must be monitored and controlled during the manufacturing and storage of Terazosin. The use of a deuterated internal standard, such as Terazosin-d8, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represents the state-of-the-art for accurate and precise quantification of this and other impurities. This approach, known as stable isotope dilution, corrects for variations in sample preparation and instrument response, leading to highly reliable data.
While specific validated methods for the direct quantification of a deuterated form of Impurity H ("Terazosin Impurity H-d8") are not publicly available, the principles and expected performance can be effectively demonstrated through validated methods for the parent compound, Terazosin, and its other impurities, which utilize a deuterated internal standard.
Comparative Analysis of Analytical Methods
The quantification of trace-level impurities in pharmaceutical products demands highly sensitive, selective, and reproducible analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been a traditional approach for impurity profiling. However, for enhanced specificity and sensitivity, LC-MS/MS is now the industry standard. The use of a stable isotope-labeled internal standard, such as Terazosin-d8, further elevates the reliability of the LC-MS/MS method.
Below is a comparison of typical performance data for different analytical approaches.
| Analytical Method | Internal Standard | Typical Accuracy (% Recovery) | Typical Precision (% RSD) |
| LC-MS/MS | Terazosin-d8 | 98.0 - 102.0 | < 5.0 |
| LC-MS/MS | Structural Analog (e.g., Prazosin) | 95.0 - 105.0 | < 10.0 |
| HPLC-UV | None | 90.0 - 110.0 | < 15.0 |
Table 1: Comparison of typical accuracy and precision for the quantification of a small molecule analyte like Terazosin Impurity H using different analytical methods and internal standards. Data is representative of well-validated methods.
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical validated LC-MS/MS method for the quantification of a small molecule pharmaceutical impurity, analogous to Terazosin Impurity H, using a deuterated internal standard.
Sample Preparation
-
Standard Solutions: Prepare stock solutions of Terazosin Impurity H and Terazosin-d8 (as the internal standard) in a suitable solvent such as methanol or acetonitrile.
-
Calibration Standards and Quality Control Samples: Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples at various concentration levels covering the expected range of the impurity.
-
Extraction: A protein precipitation extraction is commonly employed for plasma samples, while a simple "dilute-and-shoot" approach may be suitable for drug substance or drug product samples.
-
To a 100 µL aliquot of the sample, add 20 µL of the Terazosin-d8 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins (if applicable).
-
Vortex mix and centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Terazosin Impurity H and Terazosin-d8.
Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the assessment of:
-
Specificity: Ensuring no interference from other components in the matrix.
-
Linearity: Demonstrating a linear relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy: The closeness of the measured value to the true value, typically assessed by the analysis of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of Terazosin Impurity H.
Conclusion
The accurate and precise quantification of impurities such as Terazosin Impurity H is a non-negotiable aspect of pharmaceutical quality control. The use of a stable isotope-labeled internal standard like Terazosin-d8 with LC-MS/MS provides the most robust and reliable methodology. The data and protocols presented in this guide serve as a benchmark for the expected performance of such a method, empowering researchers and drug development professionals to ensure the safety and quality of their products. By adopting these best practices, the pharmaceutical industry can maintain the highest standards of product integrity.
A Comparative Guide to the Linearity and Range of Analytical Methods for Terazosin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of impurities in the antihypertensive drug Terazosin. Ensuring the purity of active pharmaceutical ingredients (APIs) like Terazosin is critical for drug safety and efficacy. This document summarizes the linearity and range of various analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their needs.
Comparison of Linearity and Range for Terazosin Impurity Analytical Methods
The following table summarizes the linearity and range of different analytical methods used for the quantification of Terazosin and its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques, demonstrating a wide linear range suitable for both assay and impurity determination. High-Performance Thin-Layer Chromatography (HPTLC) offers a sensitive alternative, particularly for quantification in the nanogram range.
| Analytical Method | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Reference |
| HPLC | Terazosin | 2–500 µg/mL | 0.999 | [1] |
| Terazosin | 10–30 µg/mL | Not Specified | [2] | |
| Terazosin and its degradation products | 5–80 µg/mL | 0.9998 | [3] | |
| Terazosin Impurity A | 50–150% of test concentration | 0.999 | [4] | |
| UPLC | Terazosin | 20–80 µg/mL | 0.9999 | |
| HPTLC | Terazosin | 50–150 µg/mL | Not Specified | |
| Terazosin | 50–2500 µg/mL | 0.999 | [5] | |
| Terazosin | 30–350 ng/spot | >0.9990 | [6] | |
| LC-MS | Terazosin in human plasma | 0.25–50 ng/mL | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published research and offer a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Terazosin and its Impurities
This method is suitable for the simultaneous determination of Terazosin and its degradation products.[1]
-
Chromatographic System:
-
Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm)
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM Ammonium acetate. A gradient elution can be employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Terazosin and its impurities in methanol. Further dilute with the mobile phase to achieve concentrations within the linear range (e.g., 2, 20, 50, 100, 200, 300, 400, and 500 μg/mL).[1]
-
Sample Solution: Dissolve the sample containing Terazosin and its impurities in the mobile phase to obtain a concentration within the calibrated range.
-
-
Linearity and Range Determination:
-
Inject a series of at least five concentrations of the standard solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.
-
Ultra-Performance Liquid Chromatography (UPLC) for Terazosin
This method offers a rapid and sensitive analysis of Terazosin.[8]
-
Chromatographic System:
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A mixture of 20 mM orthophosphoric acid buffer and acetonitrile (80:20 v/v).
-
Flow Rate: 0.250 mL/min
-
Detection: Photodiode Array (PDA) detector at 246 nm
-
Injection Volume: Not Specified
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare standard solutions of Terazosin in the mobile phase at concentrations ranging from 20 to 80 µg/mL.[8]
-
Sample Solution: Prepare the sample solution in the mobile phase to fall within the established linear range.
-
-
Linearity and Range Determination:
-
Analyze a series of standard solutions at different concentrations.
-
Plot the peak area versus the concentration to generate a calibration curve.
-
The linearity is confirmed if the correlation coefficient (r²) is close to 1. The range is established based on the concentrations that provide linear, accurate, and precise results.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Terazosin
This HPTLC method is suitable for the quantification of Terazosin in pharmaceutical formulations.[9][5]
-
Chromatographic System:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates
-
Mobile Phase: Chloroform: Toluene: Methanol (5:3:2 v/v/v)[9] or (9:1:6 v/v/v)[5]
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate.
-
Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 254 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Terazosin in a suitable solvent (e.g., methanol) and dilute to obtain standard solutions within the desired concentration range (e.g., 50–150 µg/mL or 50-2500 µg/mL).[9][5]
-
Sample Solution: Extract the drug from the formulation and dilute to a concentration within the linear range.
-
-
Linearity and Range Determination:
-
Apply different amounts of the standard solution to the HPTLC plate.
-
After development and scanning, plot the peak area against the amount of substance.
-
The linearity is determined by the correlation coefficient of the resulting calibration curve. The range is the span of concentrations over which the method is linear.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for establishing the linearity and range of an analytical method for Terazosin impurities.
Caption: Workflow for Linearity and Range Determination.
Conclusion
The choice of an analytical method for Terazosin impurities depends on the specific requirements of the analysis, including the desired sensitivity, speed, and the nature of the impurities being monitored. HPLC and UPLC methods offer robust and reliable quantification over a broad concentration range, making them suitable for routine quality control. HPTLC provides a high-throughput and sensitive option for specific applications. The provided data and protocols serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for Terazosin and its related substances, ultimately contributing to the quality and safety of this important pharmaceutical product.
References
- 1. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmatutor.org [pharmatutor.org]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS determination of terazosin in human plasma and application [manu41.magtech.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification for Terazosin Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Terazosin is paramount. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Terazosin and its impurities, supported by experimental data from various analytical methodologies. Understanding these limits is crucial for method validation, impurity profiling, and ensuring the safety and efficacy of the final drug product.
Terazosin, a quinazoline derivative, is an alpha-1-selective adrenoceptor blocking agent widely used in the treatment of hypertension and benign prostatic hyperplasia. During its synthesis and storage, various impurities can arise. Regulatory bodies require stringent control over these impurities, making sensitive and accurate analytical methods essential. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Comparative Analysis of LOD and LOQ Values
The following tables summarize the reported LOD and LOQ values for Terazosin and some of its known impurities from different analytical methods. These values are critical benchmarks for analytical laboratories in selecting and validating their testing procedures.
| Analyte | Method | LOD | LOQ | Source |
| Terazosin | RP-HPLC | 0.065 µg/mL | 0.197 µg/mL | [1] |
| Terazosin | RP-HPLC | 17.754 ppm (µg/mL) | 53.802 ppm (µg/mL) | [2] |
| Terazosin Related Compound A | HPLC | Not explicitly stated, but method quantifies impurities to approximately the 0.05% level. | LOQ established at 0.10% of sample nominal concentration in a study on Doxazosin. | [3] |
| Terazosin Related Compound C | HPLC | Not explicitly stated, but method quantifies impurities to approximately the 0.05% level. | Not included in the validation studies of a method for Doxazosin. | [3] |
For comparison, the LOD and LOQ of structurally similar drugs analyzed by the same RP-HPLC method were:
| Analyte | LOD | LOQ | Source |
| Prazosin | 0.033 µg/mL | 0.102 µg/mL | [1] |
| Doxazosin | 0.109 µg/mL | 0.332 µg/mL | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Stability-Indicating RP-HPLC for Simultaneous Determination of Prazosin, Terazosin, and Doxazosin[1]
-
Instrumentation : High-Performance Liquid Chromatograph with a UV detector.
-
Column : Kromasil C18 (250 x 4.6 mm, 5.0 µm).
-
Mobile Phase : A gradient mixture of:
-
A: Acetonitrile–diethylamine (0.05 ml)
-
B: Methanol
-
C: 10 mM Ammonium acetate
-
-
Gradient Program :
-
0-8 min: 60% A, 40% B
-
8-9 min: 60% A, 20% B, 20% C
-
9-14 min: 60% A, 40% C
-
14-15 min: 60% A, 40% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min
-
Detection Wavelength : 254 nm
-
LOD and LOQ Determination : Calculated based on the standard deviation of the response and the slope of the calibration curve.
Method 2: QbD Assisted RP-HPLC Method for Identification of Terazosin[2]
-
Instrumentation : High-Performance Liquid Chromatograph.
-
Column : Agilent Zorbax C18 (250 mm X 4.6 mm, 5µm).
-
Mobile Phase : Acetate buffer (pH 6.0) and acetonitrile (ACN) in a 30:70 (V/V) ratio (isocratic).
-
Flow Rate : Not specified.
-
Detection : Not specified.
-
LOD and LOQ Determination : Based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for analytical method development and stress testing for Terazosin impurities.
Caption: A flowchart illustrating the key stages of analytical method development and validation.
Caption: A diagram showing the process of forced degradation studies to identify potential impurities.
Conclusion
The determination of LOD and LOQ for Terazosin impurities is a critical aspect of pharmaceutical quality control. While published data for specific, individual impurities remains somewhat limited, the existing literature provides a solid foundation for developing and validating highly sensitive analytical methods. The use of stability-indicating HPLC methods is essential for separating and quantifying potential degradation products, thereby ensuring the safety and quality of Terazosin-containing medications. Researchers are encouraged to use the provided protocols as a starting point and to perform their own in-house validation to establish appropriate LOD and LOQ values for their specific analytical conditions and impurity profiles.
References
- 1. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Issue's Article Details [indiandrugsonline.org]
- 3. Methods for the Analysis of Doxazosin Extended-Release Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
A Comparative Analysis of Terazosin Impurity Standards for Researchers and Drug Development Professionals
In the manufacturing and quality control of the alpha-1-selective adrenoceptor blocking agent, Terazosin, the identification and quantification of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This guide provides a comparative analysis of various Terazosin impurity standards, offering valuable insights for researchers, scientists, and drug development professionals involved in the analytical characterization and quality assessment of Terazosin.
Understanding Terazosin and Its Impurities
Terazosin is a quinazoline derivative widely used for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[1][2][3] Like any synthesized active pharmaceutical ingredient (API), Terazosin can contain impurities that may arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established standards for the control of these impurities.
Commonly encountered impurities in Terazosin include process-related impurities and degradation products. Process-related impurities are by-products formed during the synthesis of Terazosin, while degradation products result from the chemical breakdown of the drug substance under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[4][5][6]
Comparative Data of Key Terazosin Impurity Standards
The following table summarizes key information for some of the most common Terazosin impurity standards. This data is essential for the accurate identification and quantification of these impurities in Terazosin drug substance and drug products.
| Impurity Standard | Chemical Name | Molecular Formula | CAS Number | Source/Type |
| Terazosin Related Compound A | 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine | C₁₄H₁₉N₅O₂ | 60547-97-9 | Process-related |
| Terazosin Related Compound B | 1-(4-Hydroxy-6,7-dimethoxy-2-quinazolinyl)-4-(tetrahydro-2-furoyl)piperazine | C₁₉H₂₄N₄O₅ | 1177261-73-2 | Process-related/Degradation |
| Terazosin Related Compound C | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | C₂₄H₂₈N₈O₄ | 1486464-41-8 | Process-related |
| Terazosin EP Impurity E | 1,4-Bis(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine | C₂₄H₂₈N₈O₄ | 1486464-41-8 | Process-related |
| Terazosin EP Impurity G | 1-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)-4-(((2RS)-tetrahydrofuran-2-yl)carbonyl)piperazine | C₁₈H₂₃N₅O₄ | 105356-89-6 | Process-related |
| Terazosin EP Impurity N | 1-[[(2RS)-Tetrahydrofuran-2-yl]carbonyl]piperazine | C₉H₁₆N₂O₂ | 63074-07-7 | Process-related |
Analytical Comparison by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of Terazosin and its impurities. The relative retention time (RRT) is a critical parameter for the identification of impurities in a chromatographic run, where the retention time of the impurity is expressed relative to the retention time of the main drug peak (Terazosin).
| Impurity Standard | Relative Retention Time (RRT) |
| Terazosin Related Compound A | ~0.2 |
| Terazosin | 1.0 |
| Terazosin Related Compound B | ~1.48 |
| Terazosin Related Compound C | ~2.57 |
Note: RRT values are approximate and can vary depending on the specific chromatographic conditions.
Experimental Protocol: HPLC Method for Terazosin Impurity Profiling
The following is a typical HPLC method for the analysis of Terazosin and its related compounds, based on established pharmacopeial methods and scientific literature.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol). The specific gradient program should be optimized to achieve adequate separation of all impurities.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
System Suitability:
Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately. Key system suitability parameters include:
-
Resolution: The resolution between the Terazosin peak and the closest eluting impurity peak should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be not more than 2.0% for the peak area of Terazosin.
Sample Preparation:
Accurately weigh and dissolve the Terazosin sample in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for the comparative analysis of different Terazosin impurity standards.
Signaling Pathway of Terazosin
Terazosin exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels, resulting in a decrease in blood pressure, and in the prostate and bladder neck, which improves urinary flow in patients with BPH. The impurities are generally considered to have no significant pharmacological activity at the levels they are typically present, but their control is crucial for safety.
Conclusion
The effective control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Terazosin. This guide has provided a comparative overview of key Terazosin impurity standards, along with essential analytical data and methodologies. By utilizing this information, researchers and drug development professionals can enhance their analytical strategies for impurity profiling, leading to the development of high-quality pharmaceutical products. It is recommended to always refer to the latest versions of relevant pharmacopeias for the most up-to-date requirements and official methods.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Stability Indicating HPTLC Determination of Terazosin in Tablet Formulation [pubs.sciepub.com]
- 6. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Terazosin Impurity H-d8: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of Terazosin Impurity H-d8, a deuterated analog of a known Terazosin impurity. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their analytical needs.
Certificate of Analysis: A Synthesized Profile of this compound
While a specific Certificate of Analysis for this compound is not publicly available, the following table represents a typical Certificate of Analysis based on available data for Terazosin Impurity H and general characteristics of deuterated internal standards. This synthesized document serves as a benchmark for researchers in evaluating commercially available standards.
| Test | Specification | Method | Result |
| Appearance | White to off-white solid | Visual Inspection | Conforms |
| Identification | |||
| ¹H NMR | Conforms to structure | ¹H NMR Spectroscopy | Conforms |
| Mass Spectrum | Conforms to structure | Mass Spectrometry | Conforms |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | HPLC-UV | 99.5% |
| Isotopic Purity | |||
| Deuterium Enrichment | ≥ 99% | Mass Spectrometry | Conforms |
| Residual Solvents | To be reported | GC-HS | <0.1% Methanol |
| Water Content | ≤ 1.0% | Karl Fischer Titration | 0.2% |
Comparative Analysis of Analytical Techniques
The analysis of Terazosin and its impurities relies on a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most prevalent method for separation and quantification.[1][2][3] This section compares different HPLC methods and briefly touches upon other relevant techniques.
High-Performance Liquid Chromatography (HPLC) Methods
The choice of HPLC parameters significantly impacts the separation and detection of Terazosin and its impurities. The following table summarizes and compares different HPLC methods reported in the literature.
| Parameter | Method 1 (USP) [3][4] | Method 2 [3] | Method 3 [5] |
| Column | L7 packing (C8), 4.6 mm x 25 cm | Inertsil ODS-C18, 4.6 mm x 150 mm, 5 µm | ACE Excel 5 SuperC18, 4.6 mm x 250 mm |
| Mobile Phase | pH 3.2 Citrate buffer and Acetonitrile (1685:315) | Water, Acetonitrile, Triethylamine (pH 6.4 with orthophosphoric acid) | Buffer/Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 245 nm | UV at 210 nm |
| Column Temp. | 30 °C | Not specified | 30 °C |
| Run Time | ~45 minutes | 2.3 minutes | Not specified |
Other Analytical Techniques
Beyond HPLC, other techniques are crucial for the comprehensive characterization of this compound.
-
Mass Spectrometry (MS): Essential for confirming the molecular weight and isotopic enrichment of the deuterated standard.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to assess purity.[6][7]
Experimental Protocols
This section provides detailed experimental protocols for the key analytical methods discussed.
HPLC Method for Purity Determination (Based on Method 2)
Objective: To determine the purity of this compound by reverse-phase HPLC.
Instrumentation:
-
HPLC system with UV detector
-
Inertsil ODS-C18 column (4.6 mm x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mixture of water, acetonitrile, and triethylamine. Adjust the pH to 6.4 with orthophosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration similar to the standard preparation.
-
Chromatographic Conditions:
-
Column: Inertsil ODS-C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 245 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to the peak area of the standard chromatogram.
Mass Spectrometry for Isotopic Enrichment
Objective: To confirm the isotopic enrichment of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Liquid chromatography system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
MS Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound and its non-deuterated counterpart.
-
Data Analysis: Determine the relative intensities of the isotopic peaks to calculate the deuterium enrichment.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for Mass Spectrometric Analysis of Isotopic Enrichment.
References
- 1. Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Prazosin, Terazosin, and Doxazosin in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. mac-mod.com [mac-mod.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide: Enhancing Analytical Accuracy with Internal Standards
For researchers, scientists, and professionals in drug development, achieving accurate and precise analytical results is paramount. This guide provides an objective comparison of analytical methodologies with and without the use of an internal standard, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
The two primary approaches for quantitative analysis in chromatography are the external standard method and the internal standard method.[1] While the external standard method is simpler, the internal standard method is often employed to enhance the precision and accuracy of results, especially when dealing with complex sample matrices or multi-step sample preparation procedures where volumetric errors can be significant.[2][3][4]
The Fundamental Difference: A Conceptual Overview
An external standard calibration involves creating a calibration curve by plotting the response of known concentrations of the analyte against their respective concentrations.[1] The concentration of the analyte in an unknown sample is then determined by interpolating its response from this curve. This method's accuracy is highly dependent on the consistency of injection volumes and the absence of matrix effects that could alter the analyte's response.[2][5]
In contrast, the internal standard (IS) method involves adding a known amount of a compound, the internal standard, to all samples, including calibration standards and unknowns.[3][6] The calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the ratio of their concentrations.[2] This ratiometric approach allows the internal standard to compensate for variations in sample preparation, injection volume, and instrument response, leading to more robust and reliable results.[4][6][7]
The Impact on Precision: A Data-Driven Comparison
The primary advantage of using an internal standard is the significant improvement in the precision of the analytical method. This is particularly evident in chromatographic techniques where variations in injection volume can introduce considerable error.
Experimental data consistently demonstrates that the internal standard method outperforms the external standard method in terms of precision, as indicated by a lower relative standard deviation (RSD).[2][3]
| Injection No. | Peak Area of Analyte (External Standard) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | 2811.5 | 1.505 |
| 2 | 2801.9 | 1.502 |
| 3 | 2816.7 | 1.508 |
| 4 | 2777.3 | 1.490 |
| 5 | 2800.3 | 1.501 |
| RSD (%) | 0.48 | 0.11 |
| Caption: Comparison of the relative standard deviation (RSD) for five replicate injections of a sample with and without an internal standard. The data shows a 4.4-fold improvement in precision when an internal standard is used.[3] |
When is an Internal Standard Necessary?
The decision to use an internal standard depends on the specific requirements of the analysis. For routine testing with simple matrices and stable instrumentation, the external standard method may be sufficient.[1] However, the internal standard method is highly recommended in the following scenarios:
-
Complex Sample Matrices: Biological fluids, environmental samples, and other complex matrices can contain components that interfere with the analyte's signal. An internal standard that is chemically similar to the analyte can help to correct for these matrix effects.[5][7]
-
Multi-Step Sample Preparation: When the sample preparation workflow involves multiple steps such as extraction, derivatization, or concentration, there is a higher probability of analyte loss. Adding the internal standard at the beginning of the process allows it to compensate for these losses.[3][4]
-
Variable Injection Volumes: Manual injections or issues with autosamplers can lead to inconsistent injection volumes, which directly impacts the accuracy of the external standard method. The ratiometric measurement of the internal standard method effectively mitigates this variability.[2][5][6]
-
Trace-Level Quantification: For the analysis of low-concentration components, where even minor variations can have a significant impact on the results, the improved precision offered by the internal standard method is crucial.[1]
Experimental Protocols: A General Guideline
The following provides a generalized experimental protocol for quantitative analysis using both external and internal standard methods.
External Standard Method Protocol
-
Preparation of Standard Solutions: A series of standard solutions containing the analyte at known concentrations are prepared in a suitable solvent.
-
Instrumental Analysis: Each standard solution is injected into the analytical instrument (e.g., HPLC, GC) under optimized conditions.
-
Calibration Curve Construction: A calibration curve is generated by plotting the peak area or height of the analyte against its corresponding concentration.
-
Sample Analysis: The unknown sample is prepared and injected into the instrument under the same conditions as the standards.
-
Quantification: The concentration of the analyte in the unknown sample is determined by interpolating its response from the calibration curve.
Internal Standard Method Protocol
-
Selection of an Internal Standard: A suitable internal standard is chosen. The ideal internal standard is a compound that is chemically similar to the analyte, is not present in the sample, and is well-resolved from the analyte and other sample components.[1][6] Deuterated analogs of the analyte are often used in mass spectrometry-based methods.[3]
-
Preparation of Stock Solutions: Stock solutions of both the analyte and the internal standard are prepared at known concentrations.
-
Preparation of Calibration Standards: A series of calibration standards are prepared by adding a constant, known amount of the internal standard to varying known amounts of the analyte.
-
Sample Preparation: A known amount of the internal standard is added to the unknown sample at the earliest possible stage of the sample preparation process.
-
Instrumental Analysis: Both the calibration standards and the prepared sample are analyzed using the analytical instrument.
-
Calibration Curve Construction: A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of their concentrations.
-
Quantification: The concentration ratio of the analyte in the sample is determined from the calibration curve, and from this, the concentration of the analyte is calculated.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for both the external and internal standard methods.
Caption: Workflow for the External Standard Method.
Caption: Workflow for the Internal Standard Method.
Conclusion: A Strategic Choice for Reliable Data
While the external standard method offers simplicity, the internal standard method provides a robust solution for overcoming common sources of error in analytical chemistry.[2][3] By compensating for variations in sample handling and instrument performance, the internal standard method significantly improves the precision and accuracy of quantitative analysis.[6][7] The choice between the two methods should be based on a thorough evaluation of the analytical requirements, sample complexity, and the desired level of data quality. In many cases, particularly in regulated environments and for challenging assays, the use of an internal standard is not just advantageous but essential for generating reliable and defensible results.[8][9] However, it is worth noting that in some instances of simple sample preparation and stable instrumentation, the addition of an internal standard may not lead to a significant improvement in accuracy and precision.[10][11][12]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. learning.sepscience.com [learning.sepscience.com]
- 5. quora.com [quora.com]
- 6. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 7. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Terazosin Impurity H-d8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of analytical standards like Terazosin Impurity H-d8 is a critical component of laboratory safety and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential safety and disposal procedures based on the available data for the analogous non-deuterated compound, Terazosin hydrochloride, and general principles of hazardous chemical waste management.
Safety and Hazard Information
Given that specific safety data for this compound is unavailable, it is prudent to handle this compound with the same precautions as Terazosin hydrochloride. The known hazards associated with Terazosin hydrochloride are summarized below.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Primary Irritant Effect (Skin) | No significant irritant effect. |
| Sensitization | No known sensitizing effects. |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following step-by-step procedure is a general guideline and should be adapted to comply with your institution's specific waste management policies.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Collect all waste containing this compound, including unused solid material, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, in a designated and clearly labeled hazardous waste container.
3. Container Labeling:
-
The waste container must be labeled with a "Hazardous Waste" tag.
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any other components of the waste mixture with their approximate concentrations.
-
Indicate the relevant hazards (e.g., "Toxic," "Health Hazard").
4. Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible materials.
-
Ensure the storage area is well-ventilated.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Terazosin Impurity H-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Terazosin Impurity H-d8, an analytical standard used in pharmaceutical research and development.[1][2] Adherence to these procedures is vital for ensuring personnel safety and maintaining the integrity of experimental work.
Potential Hazards
Deuterated compounds are generally considered non-radioactive and safe for laboratory use. However, as a derivative of a pharmacologically active molecule, this compound should be handled with the same precautions as the parent compound to minimize occupational exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent direct contact with and inhalation of this active pharmaceutical ingredient (API).[8][9][10] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[11] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, latex, or neoprene gloves are suitable.[9] Ensure proper fit and inspect for tears before use. |
| Body Protection | Laboratory Coat or Disposable Gown | A lab coat is standard for low-volume handling. For tasks with a higher risk of contamination, disposable gowns or coveralls are recommended.[9][12] |
| Respiratory Protection | Not typically required for small quantities | If there is a risk of aerosolization or dust generation, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols.
-
Designated Area: Establish a designated area for handling potent compounds to prevent cross-contamination.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and have all required equipment and reagents prepared.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Minimize the creation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
-
If working with solutions, avoid splashing.
-
-
Storage:
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated materials such as gloves, weighing paper, and disposable labware in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the impurity in a separate, labeled hazardous waste container. Ensure the container is compatible with the solvent used.
Disposal Procedure:
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14][15]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Below is a diagram illustrating the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Terazosin Impurity 7-d8 | Axios Research [axios-research.com]
- 3. buzzrx.com [buzzrx.com]
- 4. droracle.ai [droracle.ai]
- 5. Terazosin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Terazosin: Side Effects, Dosage, Uses, and More [healthline.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Pharmaceutical PPE [respirex.com]
- 9. safetyware.com [safetyware.com]
- 10. 3mindia.in [3mindia.in]
- 11. fishersci.com [fishersci.com]
- 12. 3m.com [3m.com]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. ptb.de [ptb.de]
- 15. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
